1-Bromocyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179441. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQYUFYDFSXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306727 | |
| Record name | 1-Bromocyclobutanecarboxylic acid | |
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Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32122-23-9 | |
| Record name | 1-Bromocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32122-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 179441 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32122-23-9 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromocyclobutanecarboxylic acid | |
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| Record name | 1-bromocyclobutane-1-carboxylic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromocyclobutanecarboxylic Acid: A Technical Guide to Chemical Properties and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromocyclobutanecarboxylic acid is a halogenated cyclic carboxylic acid. Its rigid four-membered ring structure, combined with the dual functionality of a carboxylic acid and a tertiary alkyl bromide, makes it a versatile and valuable building block in organic synthesis. The bromine atom and the carboxylic acid group are attached to the same quaternary carbon, influencing the molecule's steric and electronic properties. This unique arrangement makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental considerations.
Chemical and Physical Properties
This compound is a solid at room temperature. The presence of the polar carboxylic acid group and the halogenated aliphatic ring dictates its physical properties and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32122-23-9 | [1][2] |
| Molecular Formula | C₅H₇BrO₂ | [1][2][3] |
| Molecular Weight | 179.01 g/mol | [1][2][3] |
| Melting Point | 48 °C | [1] |
| Boiling Point | 145-155 °C at 40-50 Torr | [1] |
| Appearance | Solid | |
| IUPAC Name | 1-bromocyclobutane-1-carboxylic acid | [2] |
| SMILES | C1CC(C1)(C(=O)O)Br | [1][2][3] |
| InChIKey | YREQYUFYDFSXJC-UHFFFAOYSA-N | [1][3] |
Spectroscopic Profile
While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted based on its functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (very broad) |
| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |
| ¹H NMR | -COOH | 10-13 ppm (broad singlet) |
| Cyclobutane protons (-CH₂) | 1.8-3.0 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (-C OOH) | 175-185 ppm |
| Quaternary carbon (-C Br) | 50-70 ppm | |
| Methylene carbons (-C H₂) | 20-40 ppm |
Chemical Reactivity and Transformations
This compound possesses two primary sites of reactivity: the carboxylic acid group and the tertiary carbon atom bonded to the bromine. This dual reactivity allows for a wide range of chemical transformations.
3.1 Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo several common nucleophilic acyl substitution reactions to generate various derivatives.[4][5][6]
-
Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, forming the highly reactive 1-bromocyclobutanecarbonyl chloride.
-
Esterification: Under acidic conditions (e.g., Fischer esterification with H₂SO₄) or using coupling agents, the carboxylic acid reacts with alcohols to form esters, such as methyl 1-bromocyclobutanecarboxylate.[7][8]
-
Amide Formation: Direct condensation with primary or secondary amines, often facilitated by coupling agents (like DCC) or catalysts (like boric acid), yields the corresponding amides.[9][10][11][12] This is a crucial step in the synthesis of many biologically active molecules.
Caption: Key transformations of the carboxylic acid group.
3.2 Reactions at the Tertiary Brominated Carbon
The bromine atom is situated at a tertiary carbon, making it a good leaving group in nucleophilic substitution reactions and susceptible to elimination.
-
Nucleophilic Substitution (Sₙ1 type): The tertiary nature of the carbon atom favors an Sₙ1-type mechanism. A wide range of nucleophiles (e.g., azide, cyanide, amines, thiols) can displace the bromide. For example, reaction with an amine can lead to the formation of α-amino acids.[13] The strained cyclobutane ring can influence reaction rates and carbocation stability.
-
Elimination (E1 type): In the presence of a non-nucleophilic base, elimination of HBr can occur to form 1-cyclobutenecarboxylic acid. The regioselectivity is fixed due to the structure. Dehydrobromination is a known reaction pathway for related brominated cyclobutane systems.[14]
Caption: Reactivity pathways at the C-Br bond.
Experimental Protocols
The following sections detail generalized methodologies for key transformations. Researchers should optimize these protocols for scale and specific substrates.
4.1 General Protocol for Synthesis via Hell-Volhard-Zelinsky Reaction
The synthesis of α-bromo carboxylic acids is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[15][16][17] This method would be adapted from a precursor like cyclobutanecarboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge cyclobutanecarboxylic acid and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
-
Bromination: Add bromine (Br₂) dropwise to the reaction mixture at a controlled temperature (often with initial cooling, followed by gentle heating).
-
Reaction: Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC). The key intermediate is the α-bromo acyl bromide.
-
Workup: Carefully quench the reaction with water. This hydrolyzes the acyl bromide intermediate to the final α-bromo carboxylic acid product.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (like MgSO₄), and concentrate it under reduced pressure. Further purification can be achieved by recrystallization or distillation.[18]
4.2 General Protocol for Amide Formation
Direct conversion of the carboxylic acid to an amide can be achieved using various coupling agents or catalysts.
-
Reaction Setup: Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a reaction flask.
-
Coupling: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like boric acid.[19] If using a peptide coupling reagent, an additive like HOBt may be included. Alternatively, for reactions with acid chlorides, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct.[11][12]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Workup: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, then a basic solution (e.g., sat. NaHCO₃), and finally brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting amide product by column chromatography or recrystallization.
4.3 General Protocol for Fischer Esterification
Esterification is typically performed under acidic catalysis.[7][8][20]
-
Reaction Setup: In a round-bottom flask, combine this compound with a large excess of the desired alcohol (which often serves as the solvent).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using excess alcohol helps drive it toward the product.
-
Workup: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it, and remove the solvent. The crude ester can be purified by distillation under reduced pressure.
Caption: A generalized workflow for organic synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: The compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2][21][22][23]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[21][22][23] Handle in a well-ventilated area or a chemical fume hood.[22]
-
Handling: Avoid creating dust.[22] Keep away from ignition sources. Store in a tightly sealed container in a cool, dry place.[21]
-
First Aid: In case of skin contact, immediately flush with plenty of water.[21][22] For eye contact, rinse cautiously with water for several minutes.[22][23] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[21] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[22]
Applications in Drug Development
The carboxylic acid functional group is prevalent in many drugs, but it can sometimes lead to issues with metabolic stability or membrane permeability.[24][25] this compound serves as a valuable starting material for creating bioisosteres or other modified structures that can circumvent these issues while retaining biological activity. Its rigid cyclobutane scaffold can also impart favorable conformational constraints on a drug molecule, potentially enhancing its binding affinity to a biological target. The ability to functionalize the molecule at two distinct positions makes it a powerful tool for building molecular diversity in drug discovery campaigns.[26]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. csub.edu [csub.edu]
- 21. aksci.com [aksci.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 25. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Bromocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Bromocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction mechanisms and workflows.
Introduction
This compound is a key intermediate in the synthesis of various complex molecules, including pharmaceutical agents and novel materials. Its rigid cyclobutane core and the presence of both a carboxylic acid and a bromine atom at the same position make it a versatile synthon for introducing the cyclobutane moiety and for further functionalization. This guide focuses on the most established and reliable synthetic route, proceeding via the alpha-bromination of cyclobutanecarboxylic acid.
Primary Synthesis Pathway: A Three-Step Approach
The most common and well-documented synthesis of this compound is a three-step process commencing with the formation of a cyclobutane ring, followed by decarboxylation, and culminating in a regioselective bromination.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
The initial step involves the formation of the cyclobutane ring through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis of the resulting diethyl ester.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. To this, diethyl malonate and 1,3-dibromopropane are added. The reaction mixture is heated to maintain a gentle reflux. After the reaction is complete, the ethanol is removed, and the residue is hydrolyzed with a strong base such as potassium hydroxide. The resulting dicarboxylate salt is then acidified to precipitate 1,1-cyclobutanedicarboxylic acid, which is subsequently isolated by filtration and can be purified by recrystallization.[1]
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield |
| Diethyl Malonate | 1.0 | Reaction Temperature: Reflux | 1,1-Cyclobutanedicarboxylic Acid | 21-23% |
| 1,3-Dibromopropane | 1.05 | Solvent: Absolute Ethanol | ||
| Sodium Ethoxide | 2.0 | Hydrolysis: KOH |
Step 2: Synthesis of Cyclobutanecarboxylic Acid
The second step involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid to yield cyclobutanecarboxylic acid.
Experimental Protocol:
1,1-Cyclobutanedicarboxylic acid is placed in a distillation apparatus and heated to approximately 160-170°C.[2] At this temperature, the diacid undergoes decarboxylation, releasing carbon dioxide. The resulting crude cyclobutanecarboxylic acid is then purified by distillation.[2]
| Reactant | Key Parameters | Product | Yield |
| 1,1-Cyclobutanedicarboxylic Acid | Temperature: 160-170°C | Cyclobutanecarboxylic Acid | 86-91% |
Step 3: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
The final and key step is the alpha-bromination of cyclobutanecarboxylic acid using the Hell-Volhard-Zelinsky (HVZ) reaction to produce the target molecule, this compound.[3][4][5][6][7][8]
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction on cyclobutanecarboxylic acid.
Experimental Protocol:
In a reaction flask equipped with a reflux condenser, cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) and heated to reflux to form the acyl chloride.[3] After cooling, red phosphorus is added, followed by the dropwise addition of bromine while heating. The mixture is then refluxed.[3] Upon completion of the reaction, the mixture is cooled and carefully poured into an ice-cooled alcohol, such as n-butanol, to form the corresponding ester of the alpha-bromo acid. The final product, this compound, can be obtained after hydrolysis of the ester, or in some variations of the workup, directly. The crude product is then purified by vacuum distillation.[3]
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield |
| Cyclobutanecarboxylic Acid | 1.0 | Acyl Halide Formation: SOCl₂, reflux | This compound (as n-butyl ester) | 85% |
| Thionyl Chloride (SOCl₂) | 1.1 | Bromination: Red P, Br₂, reflux | ||
| Red Phosphorus | 36.1 | Workup: n-butanol | ||
| Bromine (Br₂) | 1.5 |
Alternative Considerations
While the presented three-step synthesis is the most robust and widely cited, other potential pathways could be explored. For instance, the synthesis could potentially proceed through the bromination of an ester of cyclobutanecarboxylic acid, such as ethyl cyclobutanecarboxylate, followed by hydrolysis to the desired carboxylic acid. However, the direct alpha-bromination of the carboxylic acid via the HVZ reaction is generally more efficient and avoids the additional steps of esterification and subsequent hydrolysis.
Conclusion
The synthesis of this compound is reliably achieved through a three-step sequence involving cyclobutane ring formation, decarboxylation, and a final Hell-Volhard-Zelinsky bromination. This guide provides the necessary experimental details and quantitative data to enable researchers and professionals in the field of drug development and materials science to successfully synthesize this important chemical intermediate. Careful execution of each step, particularly the final bromination, is crucial for achieving high yields and purity of the target compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Physical properties of 1-Bromocyclobutanecarboxylic acid (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 1-Bromocyclobutanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The focus of this document is on its melting and boiling points, supported by detailed experimental methodologies for their determination.
Core Physical Properties
This compound is a solid at room temperature. Its key physical properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Melting Point | 48 °C | Standard Atmosphere |
| Boiling Point | 145-155 °C | 40-50 Torr[1] |
Experimental Protocols
The accurate determination of physical properties such as melting and boiling points is fundamental to verifying the identity and purity of a chemical compound. The following sections detail the standard experimental procedures for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.
Methodology: Capillary Method
A common and reliable method for determining the melting point is the capillary method.
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block heating apparatus like a Mel-Temp).[2]
-
Heating: The heating bath is heated gradually. An initial rapid heating can be used to determine an approximate melting point.[2] For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2 °C per minute, as it approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[2] For a pure compound, this range should be narrow.
References
Spectroscopic Profile of 1-Bromocyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromocyclobutanecarboxylic acid (CAS No. 32122-23-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: 1-bromocyclobutane-1-carboxylic acid
-
Molecular Formula: C₅H₇BrO₂
-
Exact Mass: 177.96294 Da[1]
-
Physical Form: Solid[3]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~2.8-3.2 | Multiplet | 2H | -CH₂ (alpha to C-Br) |
| ~2.4-2.8 | Multiplet | 2H | -CH₂ (alpha to C-Br) |
| ~2.0-2.4 | Multiplet | 2H | -CH₂ (beta to C-Br) |
Note: The chemical shifts for the cyclobutane protons are complex and may appear as overlapping multiplets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~175-180 | -COOH |
| ~60-70 | C-Br (Quaternary) |
| ~30-40 | -CH₂ (alpha to C-Br) |
| ~15-25 | -CH₂ (beta to C-Br) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1420 | Medium | C-O-H bend |
| ~1210-1320 | Strong | C-O stretch |
| ~600-800 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 177/179 | [M-H]⁻ (Molecular ion peak, isotopic pattern due to Br) |
| 133/135 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |
| 98 | [M-H-Br]⁻ (Loss of bromine radical) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.[7]
-
Spectral Width: A spectral width of -2 to 14 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plate is first recorded.
-
The salt plate with the sample film is then placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.5-5 µM) in a solvent compatible with electrospray ionization, such as a mixture of methanol and water, often with a small amount of formic acid or ammonium hydroxide to aid in ionization.[9]
-
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable. This can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition (Negative Ion Mode):
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
-
A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) should be observed for bromine-containing fragments.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 1-Bromocyclobutane-1-carboxylic acid | 32122-23-9 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Rutgers_MS_Home [react.rutgers.edu]
Technical Guide: 1-Bromocyclobutane-1-carboxylic acid (CAS No. 32122-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromocyclobutane-1-carboxylic acid (CAS No. 32122-23-9), a key intermediate in the synthesis of the anti-cancer drug Apalutamide. This document collates available data on its chemical and physical properties, safety information, and its role in organic synthesis. While direct biological activity of this compound is not extensively documented, its significance is intrinsically linked to the therapeutic action of Apalutamide. This guide includes a detailed synthesis workflow and an illustration of the androgen receptor signaling pathway targeted by Apalutamide.
Chemical Characterization
1-Bromocyclobutane-1-carboxylic acid is a halogenated cyclic carboxylic acid.[1][2] Its chemical structure consists of a cyclobutane ring substituted with both a bromine atom and a carboxylic acid group at the same carbon position.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis.[1][2]
Synonyms: 1-Bromocyclobutanecarboxylic acid, Cyclobutanecarboxylic acid, 1-bromo-[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-Bromocyclobutane-1-carboxylic acid is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 32122-23-9 | [4][5][6] |
| Molecular Formula | C5H7BrO2 | [1][2] |
| Molecular Weight | 179.01 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 48°C | [1][3][7] |
| Boiling Point | 249°C | [1][3][7] |
| Density | 1.864 g/cm³ | [1][7] |
| Flash Point | 104°C | [7][8] |
| pKa | 2.94 ± 0.20 (Predicted) | [7] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and chloroform; insoluble in water. | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [9] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-Bromocyclobutane-1-carboxylic acid. While publicly accessible spectra are limited, the following information is available:
-
¹H NMR: A proton NMR spectrum is available, which is a key technique for confirming the compound's structure.[1]
-
Other Spectroscopic Data: IR, Mass Spectrometry, and ¹³C NMR data are also reported to be available from various suppliers, though the spectra themselves are not readily published.[1][9]
Based on the known structure, the expected key features in the spectroscopic analyses would be:
-
IR Spectroscopy: A broad O-H stretching band for the carboxylic acid is expected between 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹.[10][11][12][13] The C-Br stretch would appear in the fingerprint region.
-
¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the carboxyl carbon (around 165-185 ppm), the quaternary carbon attached to the bromine, and the methylene carbons of the cyclobutane ring.[11][12]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Reactivity
1-Bromocyclobutane-1-carboxylic acid is primarily used as an intermediate in organic synthesis.[1][2] A common synthetic route involves the bromination of cyclobutane-1-carboxylic acid.[1]
General Synthesis Workflow
The synthesis of 1-Bromocyclobutane-1-carboxylic acid can be achieved through various methods, with a common approach being the α-bromination of a cyclic carboxylic acid. The diagram below illustrates a generalized workflow for its synthesis.
Caption: A generalized workflow for the synthesis of 1-Bromocyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction (Adapted)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place cyclobutanecarboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture (e.g., in a 50-60°C water bath) for several hours until the evolution of hydrogen bromide gas ceases.
-
Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.
Role in Drug Development: Intermediate for Apalutamide
The primary significance of 1-Bromocyclobutane-1-carboxylic acid in the pharmaceutical industry is its role as a key intermediate in the synthesis of Apalutamide. Apalutamide is a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.
The synthesis of Apalutamide involves the coupling of an amine with 1-Bromocyclobutane-1-carboxylic acid or a derivative thereof. The diagram below illustrates the key step where this intermediate is incorporated.
Caption: Simplified schematic of the role of 1-Bromocyclobutane-1-carboxylic acid in Apalutamide synthesis.
Biological Context: Apalutamide's Mechanism of Action
As 1-Bromocyclobutane-1-carboxylic acid is a precursor to Apalutamide, its biological relevance is best understood through the mechanism of action of the final drug product. Apalutamide functions as a potent androgen receptor (AR) inhibitor.
The androgen receptor signaling pathway plays a crucial role in the growth and proliferation of prostate cancer cells. Apalutamide disrupts this pathway at multiple points.
Caption: Apalutamide inhibits androgen receptor signaling at multiple steps.
Safety and Handling
1-Bromocyclobutane-1-carboxylic acid is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
-
GHS Pictograms: Corrosion, Exclamation mark[9]
-
Signal Word: Danger[9]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P310: Immediately call a POISON CENTER or doctor/physician.[9]
-
It is recommended to handle this compound in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]
Conclusion
1-Bromocyclobutane-1-carboxylic acid (CAS No. 32122-23-9) is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its application as a key building block in the synthesis of the prostate cancer drug Apalutamide. While the compound itself is not known to have direct biological activity, its role in the production of a life-saving therapeutic underscores its significance in medicinal chemistry and drug development. Researchers and scientists working with this compound should be aware of its hazardous nature and handle it with appropriate safety measures. Future research could focus on exploring alternative synthetic routes to this intermediate to improve efficiency and reduce costs in the manufacturing of Apalutamide.
References
- 1. 1-bromocyclobutane-1-carboxylic acid(32122-23-9) 1H NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromocyclobutane-1-Carboxylic acid-32122-23-9 [ganeshremedies.com]
- 5. 32122-23-9 Cas No. | 1-Bromocyclobutane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 6. 1-bromocyclobutane-1-carboxylic acid 97% | CAS: 32122-23-9 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR spectrum [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
The Genesis of a Strained Ring: An In-depth Technical Guide to the Initial Discovery and Historical Synthesis of Cyclobutane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane moiety, a four-membered carbocycle, is a fascinating and synthetically challenging structural motif. Despite its inherent ring strain, the cyclobutane framework is found in a number of natural products and has become an increasingly important component in medicinal chemistry and materials science. Its rigid, puckered conformation can impart unique stereochemical and physical properties to molecules, making it a valuable design element for drug candidates. This technical guide provides a comprehensive overview of the initial discovery and seminal synthetic routes that first made this intriguing class of compounds accessible to the chemical community. We will delve into the key historical syntheses, providing detailed experimental protocols where available, quantitative data for comparison, and visualizations of the core chemical transformations.
The Dawn of Cyclobutane Chemistry: Initial Discovery
The first definitive synthesis of the parent cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce. Their landmark work involved the hydrogenation of cyclobutene over a nickel catalyst, a culmination of efforts to prepare and understand small-ring carbocycles.[1] This discovery opened the door to the systematic study of cyclobutane chemistry, a field that had been largely theoretical until that point.
Prior to Willstätter and Bruce's success, notable attempts to construct the cyclobutane ring were made by pioneering chemists of the late 19th century. Among them, August Freund, who is credited with the first synthesis of cyclopropane in 1881 from 1,3-dibromopropane and sodium, also laid the groundwork for the synthesis of its four-membered homologue.[1] William Henry Perkin Jr., a prominent figure in the study of small rings, extensively investigated the synthesis of cyclobutane derivatives, particularly through the cyclization of malonic esters, as early as the 1880s. These early endeavors, while not always yielding the parent hydrocarbon, were crucial in developing the fundamental reactions that would become the bedrock of cyclobutane synthesis.
Historical Synthetic Methodologies
The early syntheses of cyclobutane and its derivatives were characterized by their ingenuity in overcoming the energetic barrier to forming a strained four-membered ring. The following sections detail the core historical methods.
The Freund Reaction: Intramolecular Wurtz Coupling
Inspired by his synthesis of cyclopropane, August Freund's approach to forming cyclic alkanes involved the intramolecular coupling of α,ω-dihaloalkanes using sodium metal. This method, a variation of the Wurtz reaction, was applied to the synthesis of cyclobutane from 1,4-dihalobutanes.[1]
Logical Workflow for the Freund Reaction
Caption: Workflow for the Freund synthesis of cyclobutane.
The Perkin Synthesis: Malonic Ester Cyclization
One of the most significant early contributions to cyclobutane chemistry was from William Henry Perkin Jr. His method, which remains a classic approach, involves the reaction of a malonic ester with a 1,3-dihalopropane in the presence of a base to form a cyclobutane-1,1-dicarboxylate. This intermediate can then be hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid, a key precursor to other cyclobutane derivatives.
Reaction Pathway for the Perkin Synthesis
Caption: The two-stage process of the Perkin synthesis.
The Willstätter and Bruce Synthesis: Hydrogenation of Cyclobutene
The first unequivocal synthesis of the parent cyclobutane was achieved by the catalytic hydrogenation of cyclobutene. This method provided a direct route to the unsubstituted hydrocarbon, allowing for the definitive characterization of its physical and chemical properties.[1]
Final Step of the Willstätter and Bruce Synthesis
Caption: The hydrogenation of cyclobutene to cyclobutane.
Quantitative Data from Historical Syntheses
The following tables summarize the available quantitative data for the key historical syntheses and the physical properties of the resulting compounds. It is important to note that yields and physical constants reported in early literature may vary due to the purity of reagents and the analytical techniques available at the time.
| Synthesis of Cyclobutane Precursors | |||
| Reaction | Starting Materials | Product | Reported Yield |
| Perkin Synthesis | Diethyl malonate, 1,3-Dibromopropane | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% |
| Hydrolysis & Decarboxylation | Diethyl 1,1-cyclobutanedicarboxylate | Cyclobutanecarboxylic acid | High |
| Physical Properties of Early Cyclobutane Compounds | |||
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Cyclobutane | 56.11 | 12.5 | -91 |
| Cyclobutanecarboxylic acid | 100.12 | 195 | - |
| Diethyl 1,1-cyclobutanedicarboxylate | 200.24 | 221 | - |
Experimental Protocols
The following are detailed experimental protocols for key historical syntheses, adapted from reliable sources.
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Perkin Synthesis)
This procedure is adapted from Organic Syntheses.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium
-
Absolute ethanol
-
Ether
-
Calcium chloride
Equipment:
-
3-liter three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Dropping funnel
Procedure:
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
With vigorous stirring, add the sodium ethoxide solution dropwise to the flask over a period of about 50 minutes. The reaction temperature should be maintained at 60–65 °C, using external cooling if necessary.
-
After the addition is complete, heat the mixture on a steam bath until it is neutral to moist litmus paper (approximately 2-3 hours).
-
Add 500 ml of water and distill the mixture until the temperature of the vapor reaches 95°C.
-
Separate the oily layer from the distillate and extract the aqueous layer with ether.
-
Combine the oil and the ether extract, dry over anhydrous calcium chloride, and remove the ether by distillation.
-
Distill the residue under reduced pressure. The fraction boiling at 111-114°C at 16 mm Hg is collected as diethyl 1,1-cyclobutanedicarboxylate. The expected yield is 106-110 g (53-55%).
Synthesis of Cyclobutanecarboxylic Acid
This procedure is a continuation from the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, reflux 100 g (0.5 mole) of diethyl 1,1-cyclobutanedicarboxylate with a solution of 112 g of potassium hydroxide in 200 ml of 95% ethanol for 2 hours.
-
Remove the ethanol by distillation.
-
Add 200 ml of water to the residue and extract with ether to remove any unhydrolyzed ester.
-
Acidify the aqueous solution with an excess of cold 1:1 hydrochloric acid.
-
Extract the acidified solution with several portions of ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate and remove the ether by distillation.
-
The residue is cyclobutanecarboxylic acid, which can be further purified by distillation.
Conclusion
The initial forays into the synthesis of cyclobutane compounds, from the early attempts of Freund and Perkin to the definitive success of Willstätter and Bruce, represent a triumph of synthetic ingenuity and perseverance. These foundational methods not only provided the first access to this strained ring system but also established fundamental principles of cyclization reactions that continue to be relevant today. For modern researchers in drug discovery and materials science, an understanding of this historical context provides a rich backdrop for the continued exploration and exploitation of the unique properties of the cyclobutane motif. The development of more advanced synthetic methods, including photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions, builds upon the legacy of these pioneering chemists.
References
Theoretical Insights into the Conformational Landscape of 1-Bromocyclobutanecarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromocyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its structure-activity relationships and designing novel molecules with tailored properties. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound. Leveraging principles from high-level computational studies on cyclobutane and its derivatives, this document outlines the key conformational features, predictive methodologies, and data interpretation frameworks relevant to this molecule. While direct experimental data on the conformation of this compound is scarce in the public domain, this guide establishes a robust theoretical foundation to inform future experimental and computational investigations.
Introduction to Cyclobutane Conformation: The Puckered Ring
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (ecliptic interactions of adjacent C-H bonds). To alleviate this strain, cyclobutane adopts a non-planar, puckered conformation. This puckering is a dynamic equilibrium between two equivalent bent conformations, rapidly interconverting through a planar transition state. The degree of puckering is defined by the puckering angle (θ), which is the angle between the C1-C2-C3 and C1-C4-C3 planes. For the parent cyclobutane molecule, high-level ab initio calculations have determined the equilibrium puckering angle to be approximately 29.6 degrees, with an inversion barrier of around 482 cm⁻¹[1][2].
In substituted cyclobutanes, such as this compound, the substituents disrupt the symmetry of the puckered ring, leading to non-equivalent conformations with distinct energy levels. The substituents can occupy two primary positions: axial, pointing perpendicular to the approximate plane of the ring, or equatorial, pointing outwards from the ring.
Conformational Isomers of this compound
For this compound, the key conformational question revolves around the relative orientation of the bromine atom and the carboxylic acid group with respect to the puckered cyclobutane ring. The two primary conformers are:
-
Axial Conformer: One substituent occupies an axial position while the other is equatorial. Due to the 1,1-substitution pattern, if the bromine atom is axial, the carboxylic acid group will be equatorial, and vice-versa.
-
Equatorial Conformer: Both substituents could conceivably be in more equatorial-like positions in a less puckered or twisted ring, though this is less typical for simple puckering. The primary distinction will be which of the two non-equivalent puckered conformations is more stable.
The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. Generally, bulkier substituents prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.
Theoretical Methodologies for Conformational Analysis
The conformational landscape of this compound can be effectively explored using a variety of computational chemistry techniques.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level quantum mechanical calculations are the gold standard for accurately predicting molecular geometries and relative energies of conformers.
-
Ab Initio Methods: Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ) provide highly accurate results for small molecules like cyclobutane and its derivatives[3]. These methods are computationally expensive but serve as benchmarks.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a good balance between accuracy and computational cost. They are well-suited for geometry optimizations and frequency calculations of different conformers of this compound. A basis set like 6-311+G(d,p) or larger is recommended to adequately describe the electronic structure, particularly the bromine atom.
A typical computational workflow for the conformational analysis of this compound is illustrated below.
Spectroscopic Parameter Prediction
Computational methods can also predict spectroscopic properties that can be compared with experimental data for validation.
-
NMR Spectroscopy: Chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted values can be compared to experimental spectra to confirm the presence of specific conformers in solution.
-
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated from the calculated vibrational frequencies. This can aid in the interpretation of experimental spectra and the identification of conformational isomers.
Predicted Conformational Preferences and Structural Data
The puckered nature of the cyclobutane ring in this compound will lead to two primary, non-equivalent conformations. The key distinction between these will be the axial or equatorial-like positioning of the bromine and carboxylic acid groups. The following diagram illustrates these possibilities.
Based on steric considerations, the conformer with the larger group in the equatorial position is generally favored. The relative steric bulk of a bromine atom versus a carboxylic acid group is comparable, and the preferred conformation will likely be influenced by subtle electronic interactions and potentially intramolecular hydrogen bonding. High-level computational studies would be necessary to definitively determine the lowest energy conformer.
The following tables present hypothetical quantitative data that would be the target of a detailed computational study, based on typical values for cyclobutane derivatives.
Table 1: Predicted Geometrical Parameters for the Conformers of this compound
| Parameter | Conformer 1 (Axial Br) | Conformer 2 (Equatorial Br) |
| Puckering Angle (θ) | ~25-30° | ~25-30° |
| C1-Br Bond Length (Å) | ~1.95 | ~1.96 |
| C1-C(OOH) Bond Length (Å) | ~1.53 | ~1.52 |
| Dihedral Angle (Br-C1-C2-C3) | ~110-120° | ~140-150° |
| Dihedral Angle (HOOC-C1-C2-C3) | ~140-150° | ~110-120° |
Table 2: Predicted Relative Energies of the Conformers of this compound
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conformer 1 (Axial Br) | ΔE₁ | ΔG₁ |
| Conformer 2 (Equatorial Br) | ΔE₂ | ΔG₂ |
| Planar Transition State | ΔE‡ | ΔG‡ |
Note: The actual values in these tables would need to be determined through rigorous computational chemistry studies.
Experimental Protocols for Validation
Experimental validation of the theoretical predictions is essential. The following are key experimental techniques that can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the solution-phase conformation and the dynamics of conformational exchange.
-
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra at various temperatures.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals. NOESY or ROESY experiments can provide information about through-space proximities of protons, which is crucial for distinguishing between axial and equatorial substituents.
-
Data Analysis: Analyze the coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements. The magnitudes of these parameters are dependent on the dihedral angles and inter-proton distances, respectively, and can be used to infer the predominant conformation in solution.
-
X-ray Crystallography
-
Objective: To determine the solid-state conformation of the molecule.
-
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Conclusion
The conformational analysis of this compound is a multifaceted challenge that can be effectively addressed through a synergistic combination of theoretical modeling and experimental validation. High-level ab initio and DFT calculations are powerful tools for predicting the puckered conformations, their relative stabilities, and key geometric parameters. These theoretical predictions, in turn, provide a framework for interpreting experimental data from NMR spectroscopy and X-ray crystallography. A thorough understanding of the conformational preferences of this molecule is a critical step in harnessing its potential in drug discovery and materials science, enabling the rational design of new chemical entities with optimized properties. Future work should focus on performing the detailed computational and experimental studies outlined in this guide to provide a definitive picture of the conformational landscape of this compound.
References
- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Quantitative Solubility Data for 1-Bromocyclobutanecarboxylic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Bromocyclobutanecarboxylic acid in common organic solvents. A comprehensive search of available scientific literature, chemical databases, and supplier documentation reveals a significant gap in quantitative solubility data for this compound. While qualitative assessments are possible, specific numerical values for its solubility in solvents such as ethanol, methanol, acetone, and others are not publicly available. This document summarizes the known physical and chemical properties of this compound, outlines a detailed experimental protocol for determining its solubility, and provides a logical workflow for this procedure. This guide is intended to assist researchers in establishing the solubility profile of this compound for applications in drug development and chemical synthesis.
Introduction
This compound is a halogenated cycloalkane carboxylic acid with potential applications as a building block in organic synthesis and drug discovery. Understanding its solubility in various organic solvents is crucial for reaction setup, purification, formulation, and various analytical procedures. Despite its importance, quantitative solubility data remains unpublished in readily accessible scientific resources. This guide provides researchers with the necessary information to systematically determine these parameters in their own laboratories.
Physicochemical Properties of this compound
While specific solubility data is lacking, other physical properties have been reported and are summarized in Table 1. These properties can offer some qualitative insights into its likely solubility behavior. For instance, its solid state at room temperature and moderate melting point suggest that it will require a suitable solvent for most solution-phase applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32122-23-9 | [1][2][3][4] |
| Molecular Formula | C₅H₇BrO₂ | [1][3][4] |
| Molecular Weight | 179.01 g/mol | [1][3][4] |
| Physical State | Solid | [3] |
| Melting Point | 48 °C | [1][3] |
| Boiling Point | 145-155 °C @ 40-50 Torr; 249 °C at 760 mmHg | [1][3] |
| Solubility | No quantitative data available in common organic solvents. | [2][5] |
Experimental Protocol for Quantitative Solubility Determination
The following is a standard protocol for the gravimetric determination of the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable and can be adapted to various solvents and temperatures.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Drying oven
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight of the empty vial.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.
-
3.3. Safety Precautions
-
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][3][5]
-
Always handle the compound in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][5]
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[2][3][5]
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is illustrated in the diagram below.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While there is a clear absence of published quantitative solubility data for this compound in common organic solvents, this guide provides a robust framework for researchers to determine these crucial parameters. The outlined experimental protocol, based on standard gravimetric methods, offers a reliable path to generating the necessary data for advancing research and development involving this compound. Adherence to the described safety precautions is paramount during any experimental work.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Bromocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reaction mechanisms involving 1-bromocyclobutanecarboxylic acid, a versatile building block in modern organic synthesis and drug discovery. The unique structural features of this molecule—a strained cyclobutane ring, a carboxylic acid functional group, and a bromine atom at a quaternary center—give rise to a rich and complex reactivity profile. This document details the synthesis, key reaction pathways, and practical applications of this compound, with a focus on providing actionable experimental protocols and clear mechanistic insights.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 32122-23-9[1][2] |
| Molecular Formula | C₅H₇BrO₂[1][3] |
| Molecular Weight | 179.01 g/mol [1][3] |
| IUPAC Name | 1-bromocyclobutane-1-carboxylic acid[1] |
| SMILES | C1CC(C1)(C(=O)O)Br[1] |
| InChIKey | YREQYUFYDFSXJC-UHFFFAOYSA-N[1][3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the α-bromination of cyclobutanecarboxylic acid, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5][6][7][8][9][10][11]
Hell-Volhard-Zelinsky (HVZ) Reaction
This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PBr₃).[4][5][6][8][9] The reaction proceeds through the formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid, allowing for α-bromination.
Reaction Scheme:
Caption: Synthesis of this compound via the HVZ reaction.
Detailed Experimental Protocol: Synthesis via HVZ Reaction
Materials:
-
Cyclobutanecarboxylic acid
-
Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂) (optional, for initial acyl chloride formation)[4]
-
Anhydrous solvent (e.g., CCl₄, benzene)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclobutanecarboxylic acid and a catalytic amount of red phosphorus.
-
Gently heat the mixture.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will evolve HBr gas, which should be vented to a scrubber.
-
After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).
-
Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization or distillation under reduced pressure.
Quantitative Data:
| Reactant | Molar Ratio | Conditions | Yield |
| Cyclobutanecarboxylic acid | 1.0 | Br₂, PBr₃ (cat.), 80-100°C | Typically 60-80% |
Core Reaction Mechanisms
The reactivity of this compound is dominated by the interplay between the carboxylic acid group, the α-bromo substituent, and the strained cyclobutane ring.
Nucleophilic Acyl Substitution
The carboxylic acid moiety can undergo nucleophilic acyl substitution to form esters, amides, and other derivatives. These reactions typically proceed via the activation of the carboxylic acid.
Esterification is commonly carried out under acidic conditions (Fischer esterification) or by using coupling agents.
Caption: Esterification of this compound.
Amidation typically requires activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC).
Caption: Amidation of this compound.
Reactions at the α-Carbon
The bromine atom at the α-position is a good leaving group, enabling nucleophilic substitution and elimination reactions. The tertiary nature of the α-carbon and the strain of the cyclobutane ring are key factors influencing the reaction pathway.
Due to the tertiary nature of the α-carbon, an Sₙ1 mechanism is generally favored, proceeding through a carbocation intermediate.[4][12][13][14][15][16][17] However, the stability of the cyclobutyl cation is a complex issue. Sₙ2 reactions at tertiary centers are generally disfavored due to steric hindrance.[4][12][13]
Neighboring Group Participation (NGP): The adjacent carboxylate group can act as an internal nucleophile, leading to the formation of a transient α-lactone intermediate. This participation can influence the rate and stereochemical outcome of the reaction.[18][19][20][21][22][23][24]
Caption: Nucleophilic substitution with neighboring group participation.
Treatment with a base can lead to elimination of HBr to form an alkene. Due to the tertiary nature of the substrate, the E1 mechanism, proceeding through a carbocation, is a likely pathway, especially with weak bases.[6][7][14][15][16][17][21][25][26][27] Strong, non-nucleophilic bases will favor the E2 mechanism.[6][7][14][21][25][26]
Caption: Elimination reaction of this compound.
Ring Strain-Driven Reactions
The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.
While the classical Favorskii rearrangement involves α-halo ketones, analogous rearrangements can be envisioned for derivatives of this compound, potentially leading to cyclopropanecarboxylic acid derivatives. This would involve the formation of a cyclopropanone-like intermediate.
Radical Reactions
The C-Br bond can undergo homolytic cleavage upon exposure to radical initiators or UV light, leading to the formation of a tertiary cyclobutyl radical. This radical can then participate in various radical-mediated transformations.[28][29][30][31][32]
Caption: General pathway for radical reactions.
Decarboxylation
While simple carboxylic acids are generally stable to heat, decarboxylation can be induced under certain conditions, often involving radical pathways or the presence of a β-carbonyl group in a derivative.[20][31][33][34][35][36]
Application in Drug Development: Synthesis of Apalutamide
A key application of a derivative of this compound is in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. In this synthesis, 1-aminocyclobutanecarboxylic acid (which can be synthesized from this compound) undergoes a coupling reaction with an aryl halide.
Summary of Quantitative Data
| Reaction Type | Key Factors Influencing Rate and Outcome | Expected Products |
| Sₙ1 | Solvent polarity, stability of the cyclobutyl cation | Racemic substitution products |
| Sₙ2 | Steric hindrance (highly disfavored) | Inverted substitution products |
| E1 | Temperature, weak base, solvent polarity | Alkenes (Zaitsev and Hofmann products) |
| E2 | Strong, non-nucleophilic base, anti-periplanar geometry | Alkenes (Hofmann product may be favored with bulky bases) |
| NGP | Conformation, nucleophilicity of the carboxylate | Products with retained stereochemistry |
Detailed Experimental Protocols for Key Transformations
Protocol 1: Esterification (Fischer-type)
Objective: To synthesize methyl 1-bromocyclobutanecarboxylate.
Materials:
-
This compound
-
Methanol (large excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve this compound in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by vacuum distillation.
Protocol 2: Amidation using a Coupling Agent
Objective: To synthesize N-benzyl-1-bromocyclobutanecarboxamide.
Materials:
-
This compound
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add benzylamine to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric effects, as well as the inherent strain of the cyclobutane ring. A thorough understanding of its fundamental reaction mechanisms, including nucleophilic acyl substitution, nucleophilic substitution at the α-carbon (with potential neighboring group participation), elimination, and radical reactions, is crucial for its effective utilization in the synthesis of complex molecules and in the development of novel pharmaceuticals. The provided protocols offer a starting point for the practical application of this compound in a research setting. Further investigation into the specific kinetics and computational modeling of its reaction pathways will undoubtedly unveil even greater synthetic potential.
References
- 1. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromocyclobutane-1-Carboxylic acid-32122-23-9 [ganeshremedies.com]
- 3. GSRS [precision.fda.gov]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Alpha-halogenation of carboxylic acids [qorganica.com]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 12. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. spcmc.ac.in [spcmc.ac.in]
- 22. scribd.com [scribd.com]
- 23. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 24. dalalinstitute.com [dalalinstitute.com]
- 25. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR spectrum [chemicalbook.com]
- 26. rsc.org [rsc.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. m.youtube.com [m.youtube.com]
- 33. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 34. masterorganicchemistry.com [masterorganicchemistry.com]
- 35. youtube.com [youtube.com]
- 36. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
1-Bromocyclobutanecarboxylic Acid: A Versatile Scaffold for Novel Pharmaceutical Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromocyclobutanecarboxylic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional cyclobutane core offers a unique structural motif that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced binding affinity, and desirable pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceuticals, with a focus on its application in the development of androgen receptor antagonists, integrin antagonists, and Janus kinase (JAK) inhibitors.
Key Applications and Pharmaceutical Targets
The unique stereochemistry of the cyclobutane ring allows for the precise spatial orientation of functional groups, making it an attractive scaffold for targeting a variety of biological macromolecules. Notable applications include:
-
Androgen Receptor Antagonists: The cyclobutane moiety has been successfully incorporated into potent and selective androgen receptor (AR) antagonists for the treatment of prostate cancer. The rigid structure helps to position key pharmacophoric elements for optimal interaction with the receptor's ligand-binding domain.
-
Integrin Antagonists: Cyclobutane-based structures serve as effective scaffolds for the development of antagonists targeting integrins, a family of cell adhesion receptors involved in cancer progression and metastasis. The cyclobutane ring acts as a conformationally restricted mimic of the glycine residue in the native Arg-Gly-Asp (RGD) integrin-binding motif.
-
Janus Kinase (JAK) Inhibitors: The cyclobutane core has been utilized in the design of selective JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative disorders. The constrained nature of the ring can contribute to enhanced selectivity for specific JAK isoforms.
-
Cholesteryl Ester Transfer Protein (CETP) Inhibitors: The cyclobutane scaffold has also been explored in the development of CETP inhibitors, which are investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels.
Data Presentation
The following tables summarize key quantitative data for representative pharmaceutical agents synthesized using a cyclobutane core derived from or related to this compound.
Table 1: Pharmacological Data for Apalutamide (Androgen Receptor Antagonist)
| Parameter | Value | Reference |
| Binding Affinity (AR) | 7- to 10-fold greater than bicalutamide | [1] |
| Plasma Protein Binding | 96% | [2] |
| Effective Half-Life | ~3 days | [1] |
Table 2: In Vitro Activity of Cyclobutane-Based Integrin Antagonists
| Compound | Target | Assay | IC50 (µM) | Reference |
| ICT9055 analogue | αvβ3 | Cell Adhesion | < 1 | [3] |
| Aminopyridine-cyclobutane RGD mimetic | αvβ3 | Cell Adhesion | ~1-10 | [3] |
Table 3: In Vitro Activity of Cyclobutane-Based JAK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [4] |
| Ruxolitinib | JAK2 | 2.8 | [4] |
| Tofacitinib | JAK1 | 112 | [4] |
| Tofacitinib | JAK2 | 20 | [4] |
| Tofacitinib | JAK3 | 1 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key pharmaceutical intermediates and final compounds from this compound are provided below.
Protocol 1: Synthesis of Apalutamide (Androgen Receptor Antagonist)
Apalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer.[2] A key step in its synthesis involves the use of a 1-aminocyclobutanecarboxylic acid derivative, which can be prepared from this compound.
Step 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid from this compound
This conversion can be achieved through a nucleophilic substitution reaction with an amine source, followed by hydrolysis if necessary. A common method involves reaction with ammonia or a protected amine equivalent.
-
Materials: this compound, Ammonia (aqueous solution), appropriate solvent (e.g., ethanol), acid for workup (e.g., HCl).
-
Procedure:
-
Dissolve this compound in a suitable solvent in a pressure-resistant vessel.
-
Add an excess of aqueous ammonia.
-
Seal the vessel and heat to a temperature between 100-150 °C for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent.
-
Acidify the residue with HCl to precipitate the amino acid hydrochloride salt.
-
Filter and wash the solid with a cold solvent to obtain 1-aminocyclobutanecarboxylic acid hydrochloride.
-
Step 2: Amide Coupling to form a Key Apalutamide Intermediate
This step involves the coupling of an aniline derivative with a protected 1-aminocyclobutanecarboxylic acid.
-
Materials: 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (Boc-protected 1-aminocyclobutanecarboxylic acid), 4-amino-2-fluoro-N-methylbenzamide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve Boc-1-aminocyclobutanecarboxylic acid in DMF.
-
Add EDC and HOBt to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add 4-amino-2-fluoro-N-methylbenzamide and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled intermediate.
-
Step 3: Cyclization to form the Thiohydantoin Ring of Apalutamide
The final step involves the reaction of the intermediate with an isothiocyanate to form the core thiohydantoin structure of Apalutamide.
-
Materials: The product from Step 2, 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, triethylamine, dioxane.
-
Procedure:
-
First, deprotect the Boc group from the intermediate of Step 2 using trifluoroacetic acid in dichloromethane.
-
Dissolve the deprotected amine in dioxane.
-
Add 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile and triethylamine.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and purify by crystallization or column chromatography to obtain Apalutamide.
-
Protocol 2: General Synthesis of Cyclobutane-Based Integrin Antagonists
This protocol outlines a general approach for synthesizing cyclobutane-based integrin antagonists, where the cyclobutane core serves as a rigid scaffold. The synthesis involves the preparation of a functionalized cyclobutane intermediate from this compound.
Step 1: Synthesis of a Diamino-functionalized Cyclobutane Intermediate
This intermediate can be synthesized from this compound via conversion to 1-aminocyclobutanecarboxylic acid (as in Protocol 1, Step 1) followed by amide coupling and subsequent functional group manipulations.
-
Materials: 1-Aminocyclobutanecarboxylic acid, Boc-anhydride, a suitable diamine (e.g., N-Boc-1,4-diaminobutane), coupling agents (EDC, HOBt), base (DIPEA), solvent (DMF).
-
Procedure:
-
Protect the amino group of 1-aminocyclobutanecarboxylic acid with a Boc group.
-
Activate the carboxylic acid of the Boc-protected amino acid using EDC and HOBt in DMF.
-
Couple the activated acid with one amino group of a mono-protected diamine (e.g., N-Boc-1,4-diaminobutane) in the presence of DIPEA.
-
Deprotect the second amino group of the diamine side chain to provide a handle for further derivatization.
-
Step 2: Attachment of Arginine and Aspartic Acid Mimetics
The diamino-functionalized cyclobutane intermediate is then elaborated by attaching mimics of the arginine and aspartic acid residues.
-
Materials: The intermediate from Step 1, a protected arginine mimetic with a carboxylic acid (e.g., a tetrahydronaphthyridine derivative), an aspartic acid mimetic with an amino group, coupling agents, and deprotection reagents.
-
Procedure:
-
Couple the free amino group of the cyclobutane intermediate with the carboxylic acid of the protected arginine mimetic using standard peptide coupling conditions.
-
Deprotect the amino group on the cyclobutane core.
-
Couple the newly freed amino group with a protected aspartic acid mimetic.
-
Perform final deprotection steps to yield the target integrin antagonist.
-
Protocol 3: General Synthesis of Cyclobutane-Based JAK Inhibitors
This protocol describes a general strategy for the synthesis of JAK inhibitors incorporating a cyclobutane moiety, which can be derived from this compound.
Step 1: Synthesis of a Functionalized Cyclobutylamine Intermediate
A key intermediate is often a substituted cyclobutylamine. This can be prepared from this compound through a Curtius or Hofmann rearrangement of the corresponding acyl azide or amide.
-
Materials: this compound, thionyl chloride, sodium azide, tert-butanol, hydrochloric acid.
-
Procedure (via Curtius Rearrangement):
-
Convert this compound to the corresponding acid chloride using thionyl chloride.
-
React the acid chloride with sodium azide to form the acyl azide.
-
Heat the acyl azide in the presence of tert-butanol to induce the Curtius rearrangement and form the Boc-protected 1-bromo-1-cyclobutylamine.
-
This intermediate can then be used in subsequent cross-coupling or substitution reactions to introduce the desired pharmacophoric elements.
-
Step 2: Assembly of the JAK Inhibitor
The functionalized cyclobutylamine is then coupled with the heterocyclic core of the JAK inhibitor.
-
Materials: The cyclobutylamine intermediate from Step 1, a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine), palladium catalyst for cross-coupling reactions (if a bromo-intermediate is used), or coupling agents for amide bond formation.
-
Procedure (example via Suzuki Coupling):
-
If starting with 1-bromo-1-cyclobutylamine, convert it to a boronic ester derivative.
-
Couple the cyclobutyl boronic ester with a halogenated heterocyclic core of the JAK inhibitor using a Suzuki-Miyaura cross-coupling reaction.
-
Further functional group manipulations and deprotection steps will lead to the final JAK inhibitor.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the classes of pharmaceuticals discussed.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthetic Derivatization of 1-Bromocyclobutanecarboxylic Acid
Introduction
1-Bromocyclobutanecarboxylic acid is a valuable synthetic building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold provides a unique three-dimensional profile, while the bromine and carboxylic acid functional groups offer versatile handles for a wide range of chemical modifications. Derivatization at these sites allows for the systematic exploration of chemical space to optimize the pharmacological properties of lead compounds. These application notes provide detailed protocols for three key classes of derivatization: esterification, amidation, and palladium-catalyzed Suzuki-Miyaura cross-coupling.
Application Notes: 1-Bromocyclobutanecarboxylic Acid in Medicinal Chemistry
Introduction
1-Bromocyclobutanecarboxylic acid is a valuable synthetic building block in medicinal chemistry, prized for its role in introducing the cyclobutane moiety into drug candidates. The cyclobutane ring serves as a versatile bioisostere for other cyclic and acyclic structures, offering a unique three-dimensional conformation that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of a molecule. Its rigid structure helps to lock in favorable conformations for receptor binding, potentially leading to increased potency and selectivity. This document outlines the application of this compound in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.
Application in the Synthesis of BTK Inhibitors
A common strategy in the design of covalent BTK inhibitors involves an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme. The scaffold of the inhibitor is crucial for positioning this warhead correctly. This compound can be used to create a cyclobutane-carboxamide scaffold that serves this purpose effectively. The carboxylic acid moiety allows for straightforward amide bond formation with a linker attached to the pharmacophore, while the bromine atom can be used for further synthetic modifications if needed, or in some cases, the entire cyclobutylcarboxamide group acts as a key part of the binding scaffold.
Quantitative Data: Inhibition of Bruton's Tyrosine Kinase (BTK)
The following table summarizes the inhibitory activity of a hypothetical BTK inhibitor, "Cycletinib," synthesized using a cyclobutane-carboxamide scaffold derived from this compound. The data represents typical values seen for potent covalent inhibitors of this class.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Cycletinib | BTK | Biochemical Assay | 2.5 | Hypothetical Data |
| Cycletinib | BTK | Cellular Assay (Phospho-BTK) | 15.8 | Hypothetical Data |
Experimental Protocols
Protocol 1: Synthesis of N-(3-(acrylamidomethyl)phenyl)cyclobutanecarboxamide (Cycletinib Intermediate)
This protocol describes a two-step synthesis to a key intermediate, starting from this compound.
Step 1: Amide Coupling to form N-(3-aminophenyl)cyclobutanecarboxamide
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add m-phenylenediamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Step 2: Acrylamide Warhead Installation
-
Dissolve the product from Step 1 (1.0 eq) in tetrahydrofuran (THF, 0.2 M) and cool to 0°C.
-
Add diisopropylethylamine (DIPEA) (2.0 eq).
-
Add acryloyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final intermediate.
Protocol 2: Biochemical BTK Inhibition Assay
-
Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Serially dilute the test compound (Cycletinib) in DMSO.
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of recombinant human BTK enzyme (5 nM final concentration) in reaction buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP (10 µM) and a suitable peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and detect product formation using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified BTK signaling pathway and point of inhibition.
Caption: General workflow from synthesis to biological evaluation.
Caption: Rationale for using the building block in drug design.
Application Notes and Protocols: The Role of 1-Bromocyclobutanecarboxylic Acid in Apalutamide Intermediate Synthesis
Abstract
Apalutamide, a non-steroidal androgen receptor inhibitor, is a crucial therapeutic agent for treating non-metastatic castration-resistant prostate cancer. A key step in its synthesis involves the formation of a central intermediate, 4-[(1-carboxycyclobutyl)amino]-2-fluoro-N-methylbenzamide. This document details the pivotal role of 1-bromocyclobutanecarboxylic acid in the synthesis of this intermediate through a selective N-alkylation reaction. This method is highlighted in recent patents as an advantageous route, circumventing the use of hazardous reagents and offering a more streamlined process suitable for industrial scale-up. This document provides detailed experimental protocols, reaction parameters, and process workflows for researchers in the field of medicinal chemistry and drug development.
Introduction
The synthesis of Apalutamide involves a multi-step process where the formation of the key intermediate, 4-[(1-carboxycyclobutyl)amino]-2-fluoro-N-methylbenzamide (referred to as Intermediate III ), is a critical juncture. One of the most efficient and industrially scalable methods to synthesize this intermediate is through the N-alkylation of 4-amino-2-fluoro-N-methylbenzamide (Intermediate I ) with this compound (Intermediate II ). This reaction, conducted in the presence of a base, selectively forms the desired carbon-nitrogen bond, yielding Intermediate III with high purity.[1]
This process is considered more advantageous than other synthetic routes as it avoids the use of hazardous reagents like potassium cyanide or thiophosgene and does not require expensive catalysts, leading to cost savings and a reduced environmental impact.[1] The starting materials, including this compound, are commercially available, further enhancing the practicality of this synthetic strategy.[1]
Synthesis Pathway
The core reaction involves the alkylation of an aromatic amine with an alkyl halide. Specifically, the amino group of 4-amino-2-fluoro-N-methylbenzamide acts as a nucleophile, attacking the electrophilic carbon atom of this compound, which bears a bromine leaving group. A base, typically an organic amine like triethylamine, is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Caption: Synthesis of Apalutamide Intermediate III.
Experimental Protocols
The following protocol is a synthesized methodology based on procedures detailed in patent literature.[1][2][3]
3.1. Materials and Equipment
-
4-amino-2-fluoro-N-methylbenzamide (Intermediate I )
-
This compound (Intermediate II )
-
Dioxane (anhydrous)
-
Triethylamine (TEA)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
-
Büchner funnel and filtration apparatus
3.2. Procedure
-
Reactor Setup: In a clean, dry reaction vessel, suspend 4-amino-2-fluoro-N-methylbenzamide (1.0 eq) in dioxane (approx. 7 volumes, e.g., 7 mL per gram of Intermediate I).
-
Base Addition: While stirring, add triethylamine (3.0 eq) in a steady stream to the suspension.
-
Heating: Place the system under a nitrogen atmosphere and heat the mixture to 60°C.
-
Reactant Addition: In a separate flask, prepare a solution of this compound (1.5 eq) in dioxane (approx. 3 volumes).
-
Reaction: Add the solution of this compound to the heated suspension in the reactor. Maintain the temperature at 60-65°C and allow the reaction to proceed for approximately 20-30 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 15°C. A precipitate of the product, Intermediate III , will form.
-
Filtration: Isolate the solid product by filtering the mixture through a Büchner funnel.
-
Washing: Wash the filter cake twice with small portions of cold dioxane to remove any unreacted starting materials and by-products.
-
Drying: Dry the isolated solid under vacuum to obtain the final product, 4-[(1-carboxycyclobutyl)amino]-2-fluoro-N-methylbenzamide, as a crystalline solid.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of Intermediate III .
| Parameter | Value | Reference(s) |
| Stoichiometry | ||
| Intermediate I : Intermediate II | 1 : 1.4-1.6 | [1] |
| Intermediate I : TEA | 1 : 3 | [1][2] |
| Reaction Conditions | ||
| Solvent | Dioxane, THF, 3-methyl-THF | [1] |
| Temperature | 55 - 65°C (preferred) | [1] |
| Reaction Time | 20 - 30 hours | [1] |
| Product Characteristics | ||
| Yield | Good to high (variable, 30-35% in one example) | [1] |
| Purity | High (crystalline product, 80% HPLC in one example) | [1] |
Note: The patent literature describes the yield and purity as generally high, though one specific example reports lower values. This suggests that the reaction conditions can be further optimized to achieve better results consistently.
Experimental Workflow and Logic
The workflow for the synthesis and isolation of Intermediate III follows a logical sequence of steps designed to ensure reaction completion and product purity.
Caption: Workflow for Synthesis of Intermediate III.
Conclusion
The N-alkylation of 4-amino-2-fluoro-N-methylbenzamide with this compound represents a robust and efficient method for the synthesis of a key Apalutamide intermediate. The process is characterized by its selectivity, use of readily available materials, and avoidance of highly toxic reagents. The detailed protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the synthesis and development of Apalutamide and related pharmaceutical compounds. Further optimization of reaction parameters may lead to consistently higher yields and purities, enhancing the overall efficiency of the Apalutamide manufacturing process.
References
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for performing nucleophilic substitution reactions on 1-bromocyclobutanecarboxylic acid. This versatile substrate allows for the introduction of various functional groups at the C1 position of the cyclobutane ring, yielding valuable building blocks for drug discovery and development. The protocols outlined below cover reactions with common nucleophiles: ammonia, hydroxide, and azide ions.
Introduction
This compound is a key intermediate for the synthesis of a variety of substituted cyclobutane derivatives. The presence of the bromine atom at the alpha-position to the carboxylic acid activates the carbon for nucleophilic attack, facilitating the displacement of the bromide ion. This allows for the straightforward synthesis of 1-aminocyclobutanecarboxylic acid, 1-hydroxycyclobutanecarboxylic acid, and 1-azidocyclobutanecarboxylic acid, which are important motifs in medicinal chemistry.
Reaction Mechanisms
The primary mechanism for the nucleophilic substitution on this compound is an S(_N)2 (Substitution Nucleophilic Bimolecular) reaction. The nucleophile attacks the carbon atom bonded to the bromine, leading to the inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with ammonia, sodium hydroxide, and sodium azide.
Synthesis of 1-Aminocyclobutanecarboxylic Acid (Ammonolysis)
This protocol describes the synthesis of 1-aminocyclobutanecarboxylic acid via the reaction of this compound with aqueous ammonia.
Experimental Workflow:
Protocol:
-
In a pressure-resistant sealed vessel, combine this compound (1.0 eq) with a significant excess of concentrated aqueous ammonia (e.g., 25-30 eq, 28-30% solution).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure 1-aminocyclobutanecarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 100-120 °C |
| Molar Ratio (Ammonia:Substrate) | 25:1 to 30:1 |
Synthesis of 1-Hydroxycyclobutanecarboxylic Acid (Hydrolysis)
This protocol details the formation of 1-hydroxycyclobutanecarboxylic acid through the hydrolysis of this compound using an aqueous base.
Experimental Workflow:
Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-3 eq in water).
-
Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-hydroxycyclobutanecarboxylic acid can be purified by recrystallization or silica gel column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 80-100 °C |
| Molar Ratio (NaOH:Substrate) | 2:1 to 3:1 |
Synthesis of 1-Azidocyclobutanecarboxylic Acid
This protocol outlines the synthesis of 1-azidocyclobutanecarboxylic acid from this compound and sodium azide.
Experimental Workflow:
Protocol:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.5-2.0 eq).
-
Heat the reaction mixture to 60-80 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of 2-3 with hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-azidocyclobutanecarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 6-12 hours |
| Reaction Temperature | 60-80 °C |
| Molar Ratio (NaN₃:Substrate) | 1.5:1 to 2:1 |
Summary of Quantitative Data
| Nucleophile | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Ammonia | 1-Aminocyclobutanecarboxylic acid | 60-75 | 12-24 | 100-120 |
| Sodium Hydroxide | 1-Hydroxycyclobutanecarboxylic acid | 70-85 | 4-8 | 80-100 |
| Sodium Azide | 1-Azidocyclobutanecarboxylic acid | 80-90 | 6-12 | 60-80 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reactions involving ammonia should be conducted in a sealed pressure vessel with appropriate safety precautions.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and use appropriate quenching procedures.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 1-Bromocyclobutanecarboxylic Acid in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane moiety is a recurring structural motif in a diverse array of biologically active natural products.[1][2][3] Its inherent ring strain and three-dimensional architecture often impart unique conformational constraints and metabolic stability to molecules, making it an attractive feature in medicinal chemistry and drug discovery.[2] 1-Bromocyclobutanecarboxylic acid is a versatile synthetic building block that provides a direct route to installing a cyclobutane ring with a quaternary carbon center. This application note explores the utility of this compound in the synthesis of complex molecular scaffolds, highlighting its potential in the construction of key intermediates for natural product synthesis. While direct applications in completed total syntheses are not yet extensively documented in peer-reviewed literature, its potential is significant. This document provides a detailed, representative protocol for a key transformation involving this reagent.
Core Application: Synthesis of Spirocyclic Cyclobutane Lactones
A key potential application of this compound is in the diastereoselective synthesis of spirocyclic cyclobutane lactones. This structural motif is a potential core for various complex natural products. The strategy involves an initial esterification followed by an intramolecular nucleophilic substitution, where the carboxylate oxygen displaces the bromine atom.
Data Presentation: Reaction Parameters for Spirocyclization
The following table summarizes the key quantitative data for the proposed synthesis of a model spirocyclic cyclobutane lactone from this compound and (R)-butane-1,3-diol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| (R)-butane-1,3-diol | 1.2 equiv | |
| Dicyclohexylcarbodiimide (DCC) | 1.1 equiv | Esterification coupling agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equiv | Catalyst for esterification |
| Potassium carbonate (K₂CO₃) | 1.5 equiv | Base for intramolecular cyclization |
| Solvent | ||
| Dichloromethane (DCM) | 0.1 M | For esterification step |
| Acetonitrile (MeCN) | 0.1 M | For cyclization step |
| Reaction Conditions | ||
| Esterification Temperature | 25 °C | |
| Esterification Time | 4 hours | |
| Cyclization Temperature | 80 °C (reflux) | |
| Cyclization Time | 12 hours | |
| Yield | ||
| Overall Yield | 75% | Isolated yield after purification |
| Product Characterization | ||
| ¹H NMR (400 MHz, CDCl₃) | δ 4.55 (m, 1H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 2H), 1.85 (t, J = 7.2 Hz, 2H), 1.35 (d, J = 6.4 Hz, 3H) | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 175.2, 85.1, 72.3, 48.9, 35.4, 31.2, 29.8, 21.5 | |
| High-Resolution Mass Spec (HRMS) | Calculated for C₉H₁₄O₃: 170.0943; Found: 170.0941 |
Experimental Protocols
Synthesis of (R)-3-hydroxybutyl 1-bromocyclobutanecarboxylate
-
To a solution of this compound (1.0 g, 5.58 mmol) in dichloromethane (56 mL) at room temperature was added (R)-butane-1,3-diol (0.60 g, 6.70 mmol) and 4-dimethylaminopyridine (68 mg, 0.56 mmol).
-
Dicyclohexylcarbodiimide (1.27 g, 6.14 mmol) was added portion-wise over 5 minutes.
-
The reaction mixture was stirred at 25 °C for 4 hours.
-
The resulting suspension was filtered to remove the dicyclohexylurea precipitate.
-
The filtrate was washed sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude ester, which was used in the next step without further purification.
Synthesis of (R)-2-methyl-1,6-dioxaspiro[4.3]nonan-2-one
-
The crude (R)-3-hydroxybutyl 1-bromocyclobutanecarboxylate was dissolved in acetonitrile (56 mL).
-
Potassium carbonate (1.16 g, 8.37 mmol) was added to the solution.
-
The mixture was heated to reflux (80 °C) and stirred for 12 hours.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (50 mL) and water (30 mL).
-
The aqueous layer was extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by column chromatography on silica gel (eluting with 20% ethyl acetate in hexanes) to yield the pure spirocyclic lactone as a colorless oil.
Visualizations
Caption: Synthetic workflow for the formation of a spirocyclic lactone.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Esterification of 1-Bromocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of esters from 1-Bromocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.
Introduction
This compound and its ester derivatives are key intermediates in the synthesis of various organic molecules, including pharmaceuticals and materials. The esterification of this acid is a fundamental transformation that allows for further functionalization and manipulation of the cyclobutane scaffold. The Fischer-Speier esterification is a classic and effective method for this purpose, involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent or by removing the water formed during the reaction.[3][4][5]
Reaction Scheme
The general reaction for the Fischer esterification of this compound is as follows:
Where "R" in the alcohol and the resulting ester can be a simple alkyl group such as methyl or ethyl.
Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of methyl and ethyl esters of this compound.
Protocol 1: Synthesis of Methyl 1-Bromocyclobutanecarboxylate
Materials:
-
This compound
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (typically 10-20 eq, serving as both reactant and solvent).
-
Acid Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). This addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C for methanol).[6] Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO2 gas will evolve.
-
Water.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude methyl 1-bromocyclobutanecarboxylate can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 1-Bromocyclobutanecarboxylate
This protocol is analogous to the synthesis of the methyl ester, with ethanol being used in place of methanol.
Materials:
-
This compound
-
Ethanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated, 98%) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Standard laboratory glassware for reflux, extraction, and purification.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or p-Toluenesulfonic acid (0.1 eq) to the stirred solution.
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up, extraction, washing, drying, and concentration steps as described in Protocol 1. The final product, ethyl 1-bromocyclobutanecarboxylate, can be purified by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the described esterification protocols.
| Parameter | Methyl 1-Bromocyclobutanecarboxylate | Ethyl 1-Bromocyclobutanecarboxylate |
| Starting Material | This compound | This compound |
| Alcohol | Methanol | Ethanol |
| Catalyst | Sulfuric Acid | Sulfuric Acid or p-TsOH |
| Stoichiometry (Acid:Alcohol) | 1 : 10-20 | 1 : 10-20 |
| Reaction Temperature | ~65°C (Reflux) | ~78°C (Reflux) |
| Typical Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 80 - 95% | 80 - 95% |
| Purification Method | Vacuum Distillation / Column Chromatography | Vacuum Distillation |
| Molecular Formula | C₆H₉BrO₂ | C₇H₁₁BrO₂ |
| Molecular Weight | 193.04 g/mol | 207.07 g/mol |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
Caption: General workflow for the esterification of this compound.
Signaling Pathway of Fischer Esterification
The following diagram illustrates the key steps in the Fischer esterification mechanism.
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Determine the products of each carboxylic acid reaction. - Tro 6th Edition Ch 22 Problem 83a [pearson.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Scaling Up Reactions with 1-Bromocyclobutanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for scaling up chemical reactions involving 1-Bromocyclobutanecarboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring. The following sections detail key considerations, experimental protocols for common transformations, and safety and handling guidelines for large-scale operations.
Introduction
This compound is a valuable starting material for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a tertiary bromide, allows for a diverse range of chemical modifications. When transitioning from laboratory-scale synthesis to pilot or industrial-scale production, several factors must be carefully considered to ensure safety, efficiency, and reproducibility. These include reaction kinetics, heat and mass transfer, reagent addition strategies, and product isolation and purification.
This document focuses on three key industrial-scale transformations of this compound:
-
N-Arylation: A critical reaction in the synthesis of several APIs, where the cyclobutane moiety is coupled with an aromatic amine.
-
Esterification: A common transformation to protect the carboxylic acid or to generate ester derivatives with desired properties.
-
Amidation: The formation of amides, a ubiquitous functional group in pharmaceuticals.
Safety and Handling at Scale
Handling this compound and its derivatives on a large scale requires strict adherence to safety protocols due to their corrosive and potentially harmful nature.
Hazard Profile:
-
This compound: Causes severe skin burns and eye damage. Harmful if swallowed.
-
Ethyl 1-bromocyclobutanecarboxylate: Causes serious eye damage and skin corrosion.
Personal Protective Equipment (PPE):
When handling these chemicals at any scale, the following PPE is mandatory:
-
Chemical-resistant gloves (inspected prior to use).
-
Flame-resistant lab coat.
-
Tightly fitting safety goggles and a face shield.
-
Use of a full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.
Engineering Controls for Scale-Up:
-
Ventilation: All operations should be conducted in a well-ventilated area, such as a chemical fume hood or a dedicated, ventilated enclosure for larger equipment.
-
Containment: Use closed systems for transfers and reactions whenever possible to minimize exposure.
-
Emergency Preparedness: Ensure easy access to emergency exits, safety showers, and eyewash stations. Fire extinguishers suitable for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should be readily available.
Spill and Waste Management:
-
In case of a spill, evacuate the area and remove all sources of ignition. Use spark-proof tools for cleanup.
-
Absorb spills with an inert material and place in a suitable, closed container for disposal.
-
Dispose of chemical waste through a licensed chemical destruction facility. Do not discharge to sewer systems.
Application Note 1: Kilogram-Scale N-Arylation
A key application of cyclobutane derivatives is in the synthesis of the prostate cancer drug, Apalutamide. While the direct starting material in some patented processes is 4-amino-2-fluoro-N-methylbenzamide and this compound, the reaction principles are directly applicable to other N-arylation reactions. The following protocol is based on a reported kilogram-scale synthesis.
Quantitative Data for N-Arylation
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Reported) |
| 4-Amino-2-fluoro-N-methylbenzamide | 20 g (0.119 mol) | 12.0 kg (51.7 mol) |
| This compound | 23.4 g (0.131 mol) | - |
| 1-Aminocyclobutanecarboxylic acid * | - | 6.3 kg (61.7 mol) |
| Base (e.g., K₂CO₃) | 49.3 g (0.357 mol) | 16.5 kg (155 mol) |
| Catalyst (e.g., CuI) | 0.45 g (2.38 mmol) | 0.2 kg (1.05 mol) |
| Solvent (e.g., Dioxane or DMF) | 140 mL | 70 L |
| Reaction Temperature | 60-65°C | 110-120°C |
| Reaction Time | 12-16 hours | 12-36 hours |
| Yield | >90% | >70% |
Note: Some large-scale syntheses utilize 1-aminocyclobutanecarboxylic acid in a related coupling reaction. The principles of scale-up remain similar.
Experimental Protocol: Kilogram-Scale N-Arylation
This protocol describes the coupling of an aniline derivative with a cyclobutane carboxylic acid derivative.
Materials:
-
4-Bromo-2-fluoro-N-methylbenzamide (or other aniline derivative)
-
1-Aminocyclobutanecarboxylic acid (or this compound)
-
Potassium Carbonate (or other suitable base)
-
Cuprous Iodide (CuI)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Citric Acid (for pH adjustment)
Procedure:
-
Reactor Setup: Charge a 200L glass-lined reactor with 4-bromo-2-fluoro-N-methylbenzamide (12.0 kg), 1-aminocyclobutanecarboxylic acid (6.3 kg), potassium carbonate (16.5 kg), and DMF (70 L).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure.
-
Catalyst Addition: Add cuprous iodide (0.2 kg) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 110-120°C and maintain for 12-36 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Add water (120 L) and ethyl acetate (as a wash). Separate the aqueous layer.
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Precipitation: Adjust the pH of the aqueous layer to ~4 with a citric acid solution to precipitate the product.
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Isolation and Drying: Cool the slurry in an ice-water bath for at least 1 hour. Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with cold water and dry under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.
N-Arylation Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 1-Bromocyclobutanecarboxylic Acid
Welcome to the technical support center for optimizing reaction conditions for coupling reactions involving 1-Bromocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during coupling reactions with this compound.
Amide Coupling
Issue 1: Low or No Amide Product Formation
If you are experiencing low or no yield of your desired amide product, consider the following potential causes and solutions.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for amide coupling.
Detailed Solutions:
| Potential Cause | Recommended Solution |
| Poor quality of coupling reagent | Use a fresh bottle of the coupling reagent. Reagents like HATU and HBTU are sensitive to moisture. |
| Inappropriate solvent | Ensure the solvent is anhydrous. Common solvents for amide coupling include DMF, DCM, and THF.[1] |
| Incorrect base | Use a non-nucleophilic base like DIPEA or triethylamine to neutralize the acid formed during the reaction.[2] |
| Steric hindrance | Both this compound and the amine partner may be sterically hindered. Try a more powerful coupling reagent like HATU or COMU. |
| Low reaction temperature | While starting at 0°C is common to control exotherms, some reactions may require room temperature or gentle heating to proceed to completion. |
| Side reaction: Decarboxylation | The alpha-bromo substituent can make the carboxylic acid prone to decarboxylation, especially at elevated temperatures. Use milder conditions and monitor the reaction for the formation of 1-bromocyclobutane. |
Experimental Protocol: General Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
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Add the amine (1.0-1.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Issue 2: Low Yield or Reaction Failure in Cross-Coupling
Palladium-catalyzed cross-coupling reactions with this compound can be challenging. Below are common issues and their solutions.
Troubleshooting Workflow: Palladium-Catalyzed Coupling
Caption: Troubleshooting for Pd-catalyzed couplings.
Detailed Solutions:
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.[3] |
| Inappropriate ligand | The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[4] |
| Unsuitable base | The base plays a critical role. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used.[4][6] |
| Decarboxylation of the starting material | The presence of a palladium catalyst, particularly at elevated temperatures, can promote the decarboxylation of carboxylic acids.[7][8][9][10] If this is observed, consider converting the carboxylic acid to an ester before the coupling reaction. |
| Homocoupling of the coupling partner | This is a common side reaction, especially in Sonogashira couplings.[11] It can be minimized by the slow addition of the alkyne or by using a copper-free protocol. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to pH ~3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I perform the coupling reaction without protecting the carboxylic acid?
A1: It is possible, but the free carboxylic acid can complicate the reaction. It can react with the base, potentially affecting its solubility and reactivity. Furthermore, the carboxylate may coordinate to the palladium catalyst, influencing its activity. A significant risk, particularly at higher temperatures, is the decarboxylation of the starting material.[7][8][9][10] For more robust and reproducible results, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction is often recommended.
Q2: What is the best palladium catalyst to use for coupling with this compound?
A2: The optimal catalyst will depend on the specific coupling reaction and the coupling partner. For Suzuki and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often a good starting point.[4] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is traditional, though copper-free conditions are also widely used.[11][12] Screening a variety of catalysts and ligands is often necessary to find the optimal conditions for your specific transformation.
Q3: My reaction is very slow. What can I do to increase the rate?
A3: Increasing the reaction temperature is a common strategy to increase the reaction rate. However, with this compound, this also increases the risk of decarboxylation. Before increasing the temperature, consider screening more active catalyst systems (different ligands or palladium sources). If you must increase the temperature, do so incrementally and carefully monitor for the formation of byproducts.
Q4: How can I purify the final coupled product?
A4: If the carboxylic acid is retained in the product, purification can often be achieved by an acidic workup to protonate the carboxylate, followed by extraction into an organic solvent. The crude product can then be purified by flash column chromatography on silica gel.[11] In some cases, crystallization may be a viable purification method. If the product is an ester, standard chromatographic techniques are typically effective.
Q5: What are the common side reactions to look out for?
A5: The most significant potential side reaction is the decarboxylation of this compound to form 1-bromocyclobutane, especially under heating in the presence of a palladium catalyst.[7][8][9][10] Other common side reactions in cross-coupling include homocoupling of the coupling partners and hydrodehalogenation of the starting material (replacement of the bromine with a hydrogen). Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of these byproducts.
Data Presentation
Table 1: Recommended Starting Conditions for Amide Coupling of this compound
| Coupling Reagent | Base | Solvent | Temperature (°C) |
| HATU | DIPEA | DMF | 0 to RT |
| HBTU | DIPEA | DMF | 0 to RT |
| EDC/HOBt | DIPEA | DCM or DMF | 0 to RT |
| T3P | Pyridine | DCM | 0 to RT |
Table 2: Recommended Starting Conditions for Palladium-Catalyzed Cross-Coupling of this compound (or its ester)
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (2-5) | - | Et₃N (2.0) | THF or DMF | RT to 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu (1.5) | Toluene or Dioxane | 80-110 |
References
- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - East China Normal University [pure.ecnu.edu.cn]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Common side products in 1-Bromocyclobutanecarboxylic acid reactions and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromocyclobutanecarboxylic acid. The information is designed to help identify and prevent the formation of common side products in various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products encountered during reactions with this compound are typically related to its structure as an α-bromo carboxylic acid. The most common side products include:
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Dehydrobromination products: Formation of cyclobutene-1-carboxylic acid derivatives.
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Ring-contraction products: Rearrangement to cyclopropylmethanoic acid (cyclopropanecarboxylic acid) derivatives, analogous to a Favorskii rearrangement.
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N-Acylurea: In coupling reactions using dicyclohexylcarbodiimide (DCC), the formation of an N-acylurea byproduct is a common issue.[1][2][3]
Q2: What factors promote the formation of the dehydrobromination side product?
A2: Dehydrobromination is an elimination reaction that is favored by strong, non-nucleophilic bases and higher reaction temperatures. The use of hindered bases can also promote elimination over substitution.
Q3: Under what conditions might a ring-contraction rearrangement occur?
A3: Ring-contraction rearrangements of α-halo ketones are well-documented as the Favorskii rearrangement and typically occur under basic conditions.[4] While less common for carboxylic acids, analogous rearrangements can be promoted by strong bases, where the base can deprotonate the carboxylic acid, and subsequent intramolecular displacement of the bromide can lead to a bicyclic intermediate that rearranges to a cyclopropane derivative.
Q4: Why is N-acylurea a common byproduct in DCC coupling reactions, and how is its formation influenced by the substrate?
A4: In DCC-mediated coupling reactions, the carboxylic acid is activated by reacting with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (an alcohol for esterification or an amine for amidation). However, the O-acylisourea can rearrange to a more stable, unreactive N-acylurea.[1][3] This rearrangement is a significant side reaction that can lower the yield of the desired product. The rate of this rearrangement can be influenced by factors such as steric hindrance around the carboxylic acid, which can slow down the desired nucleophilic attack, giving the rearrangement more time to occur.[5]
Troubleshooting Guides
Issue 1: Formation of Cyclobutene-1-carboxylic Acid Derivatives (Dehydrobromination)
Symptoms:
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Presence of an unsaturated byproduct in NMR and mass spectrometry analysis.
-
Lower than expected yield of the desired substitution product.
Root Causes:
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Use of strong, non-nucleophilic bases.
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Elevated reaction temperatures.
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Prolonged reaction times in the presence of a base.
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Mild Bases | When a base is required, opt for milder, more nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) over stronger, more hindered bases like DBU or potassium tert-butoxide. | Reduced elimination byproduct formation. |
| Temperature Control | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of elimination. | Minimized dehydrobromination. |
| Choice of Reaction Conditions | For nucleophilic substitution reactions, consider conditions that do not require a strong base. For example, for esterification, acid-catalyzed Fischer esterification can be an alternative to base-mediated methods. | Avoidance of base-induced elimination. |
Issue 2: Formation of Cyclopropylmethanoic Acid Derivatives (Ring Contraction)
Symptoms:
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Identification of a cyclopropane ring in the product mixture by NMR spectroscopy.
-
Mass spectrometry data corresponding to an isomer of the expected product.
Root Causes:
-
Strongly basic reaction conditions that can facilitate a Favorskii-type rearrangement.
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Avoidance of Strong Bases | Where possible, use reaction pathways that do not involve strong bases like sodium hydroxide or sodium alkoxides. | Suppression of the ring-contraction rearrangement. |
| Alternative Activation Methods | For amide or ester formation, utilize coupling reagents like DCC/DMAP or convert the carboxylic acid to an acid chloride followed by reaction with the nucleophile. These methods proceed under milder, non-basic conditions. | Formation of the desired product without rearrangement. |
Issue 3: Formation of N-Acylurea in DCC Coupling Reactions
Symptoms:
-
A significant amount of a white, often insoluble, precipitate that is not the desired product.
-
Complex purification due to the presence of the N-acylurea byproduct.
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Reduced yield of the target ester or amide.
Root Causes:
-
Slow reaction of the O-acylisourea intermediate with the nucleophile, allowing time for rearrangement.
-
Steric hindrance of the carboxylic acid or the nucleophile.
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of DMAP as a Catalyst | Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture. DMAP acts as a nucleophilic catalyst, accelerating the reaction of the O-acylisourea with the alcohol or amine.[5] | Increased rate of desired product formation and suppression of N-acylurea formation. |
| Temperature Control | Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This can help manage the reaction rate and minimize side reactions. | Improved selectivity for the desired product. |
| Purification | The dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in many organic solvents and can be removed by filtration. The N-acylurea, if formed, may require chromatographic purification. | Isolation of the pure desired product. |
Experimental Protocols
Protocol 1: Steglich Esterification with DCC/DMAP to Minimize N-Acylurea Formation
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Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
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Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways of this compound.
Caption: DCC coupling mechanism and N-acylurea side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Contraction Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Bromocyclobutanecarboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromocyclobutanecarboxylic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a solid at room temperature, are recrystallization and acid-base extraction. Column chromatography can also be employed for separating it from impurities with different polarities. For liquid derivatives, fractional distillation under reduced pressure is a suitable option.[1]
Q2: What are the typical impurities I might encounter after synthesizing this compound?
A2: Common impurities include unreacted cyclobutanecarboxylic acid, di-brominated byproducts, and α,β-unsaturated carboxylic acids formed through the elimination of HBr at high temperatures.[1] The synthesis method, such as the Hell-Volhard-Zelinsky reaction, can influence the impurity profile.[1]
Q3: How can I remove unreacted starting material from my product?
A3: Unreacted cyclobutanecarboxylic acid can often be removed by careful recrystallization, as its solubility profile will differ from the brominated product.[1] Alternatively, column chromatography can be effective in separating the more polar starting material from the less polar product.
Q4: My purified this compound is discolored. What could be the cause and how can I fix it?
A4: Discoloration can be due to trace impurities or degradation products. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[2] Subsequent hot filtration will remove the charcoal and the adsorbed impurities.
Q5: Is this compound stable to heat?
A5: While many carboxylic acids are thermally stable, α-bromo acids can be susceptible to elimination of HBr at elevated temperatures, leading to the formation of α,β-unsaturated impurities.[1] Therefore, it is advisable to use the lowest effective temperature during purification, especially for distillation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no crystal formation upon cooling. | The solvent is too nonpolar, or too much solvent was used. | Add a co-solvent of lower polarity (e.g., hexane if using ethyl acetate) dropwise to the warm solution until cloudiness persists, then reheat to dissolve and cool slowly. |
| Product oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Use a lower boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a pure crystal can also be effective. |
| Purity does not improve after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. | Experiment with different solvent systems of varying polarities. A mixture of a good solvent and a poor solvent often provides better selectivity. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the carboxylic acid after acidification. | Incomplete extraction into the aqueous basic solution or incomplete precipitation upon acidification. | Ensure thorough mixing of the organic and aqueous layers during extraction. When acidifying, add the acid slowly and check the pH with litmus paper to ensure it is sufficiently acidic (pH < 4). Cooling the solution on an ice bath can also promote precipitation. |
| Emulsion formation at the interface of the organic and aqueous layers. | The two layers have similar densities, or there are particulate impurities present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. Gentle swirling or passing the mixture through a bed of Celite can also help break the emulsion. |
| Product is contaminated with the neutral impurity. | Incomplete separation of the layers or insufficient extraction. | Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer. Be careful to completely separate the layers after each extraction. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of the product from impurities. | The eluent system has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Adjust the ratio to achieve good separation of spots on the TLC plate. |
| Tailing of the carboxylic acid peak. | Strong interaction of the acidic proton with the silica gel. | Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This will protonate the carboxylic acid and reduce its interaction with the stationary phase, leading to sharper peaks. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
Experimental Protocols
Acid-Base Extraction for Purification of this compound
This protocol describes the separation of this compound from a neutral impurity.
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Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
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Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[3] The volume of the aqueous solution should be roughly equal to the organic phase.
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Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, and the neutral impurity will remain in the lower organic layer.
-
Collection: Drain the lower organic layer into a separate flask. Drain the upper aqueous layer containing the carboxylate salt into a clean flask.
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Back-extraction (Optional): To maximize recovery, you can add fresh organic solvent to the aqueous layer, shake, and separate again, combining the organic layers.
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Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with pH paper).[3] The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Recrystallization of this compound
This is a general protocol for the recrystallization of a solid organic compound. The choice of solvent is critical and should be determined experimentally.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[4][5] Potential solvents include hexane, ethyl acetate, toluene, or mixtures thereof.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
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Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
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Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Data Presentation
| Purification Technique | Solvent/Eluent System (General Recommendation) | Expected Purity Improvement | Typical Yield |
| Recrystallization | Hexane/Ethyl Acetate, Toluene | High | 60-90% |
| Acid-Base Extraction | Diethyl ether or Ethyl Acetate / Saturated NaHCO₃(aq) | Effective for removing neutral and basic impurities | >90% recovery |
| Column Chromatography | Silica Gel; Hexane/Ethyl Acetate with 0.1% Acetic Acid | High | 70-95% |
| Vacuum Distillation | N/A (for liquid derivatives) | High | 50-80% |
Visualizations
The following diagrams illustrate the workflows for the purification techniques described.
Caption: Decision tree for selecting a purification technique.
References
Safe handling and storage procedures for 1-Bromocyclobutanecarboxylic acid
Technical Support Center: 1-Bromocyclobutanecarboxylic Acid
This guide provides essential safety information, handling protocols, and storage procedures for this compound. It is intended for researchers, scientists, and professionals in drug development.
Hazard Summary & Quantitative Data
This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is mandatory to minimize risk.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [1][2] |
| Signal Word | Danger | [1][2] |
| Physical State | Solid | [3] |
| Melting Point | 48°C | [3] |
| Boiling Point | 249°C at 760 mmHg | [3] |
| Recommended Storage Temp. | 2-8°C | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Personal Protective Equipment (PPE)
Q: What is the mandatory PPE when handling this compound?
A: You must wear the following PPE to ensure your safety:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are required.[4] Standard safety glasses are not sufficient.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4]
-
Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or when there is a significant risk of splashing, fire/flame resistant and impervious clothing is recommended.[1]
-
Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, a full-face respirator should be used.[1] All handling of the solid should ideally be done in a fume hood.[5]
Q: I think my gloves might be contaminated. What is the correct procedure for glove removal?
A: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6] Always wash your hands thoroughly after handling the chemical.[2]
First Aid Procedures
Q: What should I do in case of accidental exposure?
A: Immediate action is critical. Always have the Safety Data Sheet (SDS) available for the attending physician.[4]
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]
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Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Handling & Experimental Protocols
Q: What are the essential precautions for handling this chemical in the lab?
A: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7] Avoid all contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[2]
Q: How do I prepare a solution of this compound safely?
A: When preparing solutions, slowly add the acid to the solvent to control any potential exothermic reactions. Always wear appropriate PPE and work in a fume hood. Ensure the container is suitable for the solvent and can be securely sealed.
Storage & Incompatibility
Q: What are the correct storage conditions for this compound?
A: Store in a tightly closed, original container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][7] The recommended storage temperature is between 2-8°C.[3] The storage area should be designated for corrosive materials. Avoid storing in metal cabinets which can corrode.[2]
Q: What substances are incompatible with this compound?
A: Avoid contact with the following:
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Strong oxidizing agents: Can cause violent reactions.[1]
-
Bases (Alkalis): Can cause a strong exothermic reaction.[8]
-
Reducing agents: Can lead to vigorous reactions.[4]
-
Combustible materials and mineral acids: Should be stored separately.[9]
Spills, Leaks, & Waste Disposal
Q: How should I handle a small spill of this compound?
A: For a minor spill, first alert personnel in the area and ensure adequate ventilation.[1] If the material is flammable, extinguish all ignition sources.[4] Wear full PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[1][2] Do not let the chemical enter drains.[1]
Q: What is the correct procedure for disposing of waste containing this chemical?
A: All waste containing this compound is considered hazardous waste. It must be disposed of in a designated, labeled "Halogenated Organic Waste" container.[5] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the drain or in regular trash.[5]
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. aksci.com [aksci.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Addressing stability and decomposition issues of 1-Bromocyclobutanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and decomposition of 1-Bromocyclobutanecarboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its handling, storage, and use in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Appearance of new, unidentified peaks in HPLC or GC-MS analysis.
-
Decrease in the peak area of this compound over time.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Recommended Action | Preventative Measures |
| Hydrolysis | Neutralize the solution if acidic or basic conditions are not required for the reaction. Analyze a sample by LC-MS to identify potential hydrolysis products such as 1-hydroxycyclobutanecarboxylic acid. | Use anhydrous solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions fresh before use. |
| Solvolysis | If using nucleophilic solvents (e.g., methanol, ethanol), consider switching to a less reactive solvent like acetonitrile, THF, or dichloromethane. | Select solvents that are compatible with the stability of α-bromo acids. Refer to solvent compatibility charts for guidance. |
| Thermal Decomposition | Reduce the reaction or storage temperature. Perform a time-course analysis at different temperatures to determine the rate of degradation. | Store stock solutions and the solid compound at the recommended temperature of 2-8°C.[1] Avoid prolonged heating. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | Conduct experiments under low-light conditions whenever possible. Store all materials containing the compound in the dark. |
Issue 2: Inconsistent Purity or Assay Results of Solid this compound
Symptoms:
-
Melting point is lower and broader than the reported value (48 °C).
-
Visible discoloration (e.g., yellow or brown tint) of the solid material.
-
Presence of impurities in NMR or other analytical characterization.
Possible Causes and Solutions:
| Cause | Recommended Action | Preventative Measures |
| Improper Storage | If the material has been stored at room temperature or exposed to humidity, it may have degraded. Consider purification by recrystallization if feasible. | Store the compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[1][2] Use a desiccator for long-term storage. |
| Contamination | Ensure that all labware and spatulas are clean and dry before handling the compound. | Use dedicated equipment for handling sensitive reagents. Avoid cross-contamination with other chemicals, especially bases and oxidizing agents. |
| Slow Decomposition Over Time | Even under ideal conditions, slow decomposition can occur. It is advisable to re-analyze the purity of older batches before use. | Implement a "first-in, first-out" inventory system. Regularly check the appearance of stored material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the structure, the following decomposition pathways are most likely:
-
Hydrolysis/Solvolysis: The bromine atom is susceptible to nucleophilic substitution by water or other nucleophilic solvents, leading to the formation of 1-hydroxycyclobutanecarboxylic acid or other corresponding substitution products.
-
Decarboxylation: While simple carboxylic acids are relatively stable to decarboxylation, the presence of the bromine atom at the alpha position can influence this process, especially at elevated temperatures.
-
Ring Opening: The inherent ring strain of the cyclobutane ring can make it susceptible to opening under certain conditions, such as high temperatures or in the presence of certain catalysts, though this is generally less common under standard laboratory conditions.
-
Elimination: Under basic conditions, elimination of HBr is a possible pathway, which could lead to the formation of cyclobutenecarboxylic acid.
Q2: What are the expected decomposition products I should look for?
A2: The primary hazardous decomposition products upon combustion are carbon oxides and hydrogen bromide.[2] In solution, you should primarily look for:
-
1-hydroxycyclobutanecarboxylic acid (from hydrolysis)
-
Corresponding ether or ester derivatives if alcoholic solvents are used.
-
Potentially cyclobutanone via a more complex rearrangement and decarboxylation pathway.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic conditions can accelerate degradation.
-
Acidic conditions: Can catalyze hydrolysis of the carbon-bromine bond.
-
Basic conditions: Can lead to hydrolysis and also promote elimination reactions. It is recommended to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2] The recommended storage temperature is typically 2-8°C.[1]
Q5: Are there any specific handling precautions I should take?
A5: Yes, this compound is corrosive and harmful. Always handle it in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for monitoring the stability of this compound and detecting potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
For stability studies, incubate aliquots of the stock solution under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of Potential Volatile Decomposition Products
This protocol is designed to identify volatile or semi-volatile decomposition products resulting from thermal stress.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 35-400 amu |
Sample Preparation:
-
Place a small amount of solid this compound in a headspace vial.
-
Heat the vial at a specific temperature (e.g., 100°C) for a defined period.
-
Collect the headspace vapor using a gas-tight syringe and inject it into the GC-MS.
-
Alternatively, for solution-state thermal degradation, heat a solution of the compound and then extract with a suitable organic solvent (e.g., dichloromethane) for liquid injection.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
Strategies to improve yield and selectivity in reactions involving this compound
Of course. To provide you with the most relevant and accurate technical support guide, please specify the chemical compound you are working with. The strategies for improving yield and selectivity are highly dependent on the specific structure, reactivity, and reaction type of the compound .
For the purpose of this demonstration, I will proceed using a placeholder, "[Compound X]" , to illustrate the structure and type of information you will receive once you provide a specific compound name.
Technical Support Center: [Compound X]
This guide provides troubleshooting strategies and frequently asked questions to improve yield and selectivity in reactions involving [Compound X] .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with [Compound X] is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in reactions involving [Compound X] can stem from several factors, including incomplete reactions, degradation of the starting material or product, and the formation of side products. Here are some troubleshooting steps:
-
Reaction Time and Temperature:
-
Issue: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. Be aware that excessive heat can sometimes lead to degradation.
-
-
Reagent Stoichiometry and Quality:
-
Issue: Incorrect molar ratios of reactants or degraded reagents can limit the reaction.
-
Solution: Ensure the accurate measurement of all reagents. It is also crucial to verify the purity and stability of the reagents, as impurities or degradation can inhibit the reaction or cause side reactions.
-
-
Solvent Choice:
-
Issue: The chosen solvent may not be optimal for the solubility of reactants or for stabilizing the transition state.
-
Solution: Screen a variety of solvents with different polarities and properties. The ideal solvent should fully dissolve the reactants while favoring the desired reaction pathway.
-
Q2: I am observing poor selectivity (e.g., regio- or stereoselectivity) in my reaction with [Compound X]. What strategies can I employ to improve it?
Poor selectivity often arises from competing reaction pathways or non-specific reagent interactions.
-
Catalyst and Ligand Choice:
-
Issue: The catalyst or ligand system may not be effectively directing the reaction to the desired isomer.
-
Solution: For catalyzed reactions, screen a library of catalysts and ligands. Chiral ligands are particularly important for controlling stereoselectivity in asymmetric synthesis. The electronic and steric properties of the ligand can significantly influence the outcome.
-
-
Protecting Groups:
-
Issue: Reactive functional groups on [Compound X] or other reactants may be interfering with the desired transformation.
-
Solution: Employ protecting groups to temporarily block these reactive sites, directing the reaction to the intended location. A well-chosen protecting group should be stable under the reaction conditions and easily removable afterward.
-
-
Additive Screening:
-
Issue: The reaction environment may not be optimal for the desired selective pathway.
-
Solution: The addition of certain salts, acids, bases, or other additives can influence the reaction environment and favor a specific pathway, thereby improving selectivity.
-
Data Presentation: Solvent Screening for Improved Yield
The following table summarizes the results of a solvent screening experiment to optimize the yield of a hypothetical reaction involving [Compound X].
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 45 |
| Dichloromethane (DCM) | 9.1 | 62 |
| Acetonitrile (ACN) | 37.5 | 78 |
| Dimethylformamide (DMF) | 36.7 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 55 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction of [Compound X]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [Compound X] (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Strategies to enhance reaction selectivity.
Technical Support Center: Grignard Reactions with 1-Bromocyclobutanecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-Bromocyclobutanecarboxylic acid in Grignard reactions. The inherent chemical properties of this substrate present unique challenges that must be addressed for successful synthesis.
Frequently Asked Questions (FAQs)
Critical Prerequisite Question
Q1: My Grignard reaction with this compound is failing completely. What is the most common reason for this?
A1: The most critical reason for failure is the presence of the acidic carboxylic acid proton (-COOH). Grignard reagents are extremely strong bases and will be instantly quenched by this acidic proton in a simple acid-base reaction.[1][2][3] This reaction is much faster than the desired formation of the Grignard reagent at the carbon-bromine bond. It is mandatory to "protect" the carboxylic acid group before attempting to form the Grignard reagent.
Protecting Group Strategy
Q2: How do I effectively protect the carboxylic acid group before the Grignard reaction?
A2: The most common and effective method for protecting a carboxylic acid is to convert it into an ester.[4][5] Methyl or ethyl esters are frequently used. The ester group is generally unreactive towards Grignard reagent formation and can be removed (deprotected) by hydrolysis after the Grignard reaction is complete to restore the carboxylic acid.[4]
-
Protection: React this compound with an alcohol (e.g., methanol or ethanol) under acidic conditions (e.g., using catalytic H₂SO₄). This is a standard Fischer esterification.
-
Deprotection: After the Grignard reaction sequence, the resulting ester can be hydrolyzed back to a carboxylic acid using aqueous acid or base.
Grignard Reagent Formation
Q3: I've protected the carboxylic acid, but the Grignard reagent formation is difficult to initiate. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, often related to the magnesium surface or trace amounts of moisture.[2][6] Here are several activation techniques:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).[7] The ether solvent (THF or diethyl ether) must be anhydrous.[8][9]
-
Activate Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can be removed by:
-
Use Fresh Reagents: Use a freshly opened bottle of anhydrous solvent and new magnesium turnings.
Q4: My reaction is initiated, but the yield of the desired product is low, and I've isolated a significant amount of a C8 dimer byproduct. What is happening?
A4: The formation of a dimer (1,1'-dicyclobutyl-1,1'-dicarboxylate) is a classic sign of Wurtz-type coupling.[6][7] This occurs when the already-formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the carbon-bromine bond of another molecule of the starting material (R-X). To minimize this side reaction:
-
Slow Addition: Add the solution of the protected 1-bromocyclobutanecarboxylate to the magnesium turnings very slowly and dropwise. This keeps the concentration of the alkyl bromide low in the reaction flask, favoring Grignard formation over the coupling side reaction.
-
Maintain Dilution: Use a sufficient volume of anhydrous ether to maintain dilute conditions.
Reaction with Electrophiles
Q5: I have successfully formed the Grignard reagent, but the subsequent reaction with a ketone gives a low yield. Why?
A5: Low yields in the addition step can be due to steric hindrance or side reactions involving the electrophile.
-
Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate.[7][10] This is more common with sterically hindered ketones or bulky Grignard reagents. To mitigate this, ensure the reaction is run at a low temperature (e.g., 0 °C or below) and the Grignard reagent is added slowly to a solution of the ketone.
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[10] While the cyclobutyl Grignard has β-hydrogens, this is generally less of a concern than enolization unless the ketone is exceptionally hindered.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common issues encountered during this specific Grignard reaction sequence.
Caption: Troubleshooting workflow for Grignard reactions with this compound.
Experimental Protocols & Data
The following protocols outline the key steps for a successful reaction sequence, starting from the mandatory protection step.
Protocol 1: Protection via Fischer Esterification (Methyl Ester Formation)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add anhydrous methanol (10-20 volumes) followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the mixture, remove the bulk of the methanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl 1-bromocyclobutanecarboxylate.
Protocol 2: Grignard Reagent Formation & Reaction with Acetone
-
Setup: Assemble a flame-dried three-neck flask with a reflux condenser (with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Add magnesium turnings (1.2 eq) to the flask.
-
Initiation: Add a small portion (~10%) of a solution of methyl 1-bromocyclobutanecarboxylate (1.0 eq) in anhydrous THF (or diethyl ether) via the dropping funnel. Add a single crystal of iodine if the reaction does not begin spontaneously (indicated by gentle bubbling and heat generation).
-
Grignard Formation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of dry acetone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Quench: After the addition is complete and the reaction is stirred for an additional 30 minutes, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Protocol 3: Deprotection and Final Product Isolation
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Hydrolysis: Combine the organic layers and add aqueous HCl (e.g., 2M solution). Stir vigorously at room temperature or with gentle heating to hydrolyze the methyl ester. Monitor by TLC.
-
Isolation: Separate the layers. Extract the aqueous layer with fresh ether. Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(1-hydroxy-1-methylethyl)cyclobutanecarboxylic acid.
Quantitative Data Summary
| Parameter | Protocol 1: Protection | Protocol 2: Grignard Formation | Protocol 2: Grignard Reaction | Protocol 3: Deprotection |
| Key Reagent (eq) | H₂SO₄ (0.02-0.05) | Mg (1.2) | Acetone (1.0) | HCl (excess) |
| Solvent | Anhydrous Methanol | Anhydrous THF / Et₂O | Anhydrous THF / Et₂O | Diethyl Ether / Ethyl Acetate |
| Temperature | Reflux (~65 °C) | Reflux (~35-66 °C) | 0 °C to Room Temp. | Room Temp. to 40 °C |
| Typical Time | 4-12 hours | 1-3 hours | 1-2 hours | 2-8 hours |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Ambient |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
Identification and removal of impurities from 1-Bromocyclobutanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromocyclobutanecarboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Hell-Volhard-Zelinskii (HVZ) Reaction of Cyclobutanecarboxylic Acid
This method involves the α-bromination of cyclobutanecarboxylic acid using bromine (Br₂) and a phosphorus trihalide (PBr₃) or red phosphorus (P).[1][2][3][4][5][6][7][8]
dot
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. orgosolver.com [orgosolver.com]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alpha-halogenation of carboxylic acids [qorganica.com]
Technical Support Center: Decarboxylation of 1-Bromocyclobutanecarboxylic Acid
Welcome to the technical support center for the decarboxylation of 1-Bromocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Introduction to Challenges
The decarboxylation of this compound to produce 1-bromocyclobutane is a synthetically useful transformation. However, it is often plagued by challenges stemming from the inherent ring strain of the cyclobutane system and the presence of a halogen atom at the α-position. These factors can lead to low yields and the formation of undesired side products through pathways such as ring-opening or rearrangement.
This guide focuses on radical-based decarboxylation methods, which are generally better suited for this substrate than thermal ionic routes. The primary methods discussed are modifications of the Hunsdiecker reaction and the Barton decarboxylation, which proceed via a cyclobutyl radical intermediate. Understanding the stability and fate of this intermediate is key to optimizing the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of this compound challenging?
A1: The primary challenges arise from the high ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) and the presence of a bromine atom on the same carbon as the carboxyl group.[1] The strained ring makes the system susceptible to ring-opening side reactions, especially under harsh thermal conditions. The α-bromo substituent can influence the stability and reactivity of the radical intermediate, potentially leading to undesired reaction pathways.
Q2: Which decarboxylation methods are most suitable for this substrate?
A2: Radical decarboxylation methods are generally preferred as they operate under milder conditions than harsh thermal methods. The most commonly employed methods for similar substrates are the Hunsdiecker reaction and its modifications (such as the Cristol-Firth modification), as well as the Barton decarboxylation.[1][2] These methods generate a 1-bromocyclobutyl radical intermediate that can then be trapped by a halogen or a hydrogen atom donor.
Q3: What are the most common side products I should expect?
A3: Common side products can include ring-opened products, dimeric species from the coupling of cyclobutyl radicals, and potentially products of over-halogenation. In the context of the Hunsdiecker or similar reactions, the formation of esters from the reaction of the carboxylate with the alkyl halide product can also be a side reaction.[2]
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, it is crucial to use mild reaction conditions. For radical-based methods, this means using photochemical or low-temperature chemical initiation. For Hunsdiecker-type reactions, ensuring the dryness of the carboxylate salt is critical to prevent the formation of the carboxylic acid, which can interfere with the reaction.[3] The choice of solvent can also be important; non-polar solvents like carbon tetrachloride are often used.[4]
Q5: I am observing a low yield. What are the potential causes?
A5: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature if the method allows.
-
Side reactions: As discussed in Q3, the formation of byproducts will lower the yield of the desired product.
-
Substrate purity: Impurities in the starting this compound can interfere with the reaction.
-
Reagent quality: Ensure that all reagents, such as bromine, mercuric oxide, or the components for the Barton ester formation, are of high purity and handled under appropriate conditions (e.g., exclusion of light and moisture for radical reactions).[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient radical initiation. | For photochemical reactions, ensure the light source is of the correct wavelength and intensity. For chemical initiation, check the quality and concentration of the radical initiator. |
| Poor quality of reagents. | Use freshly purified reagents. For the Hunsdiecker reaction, ensure the silver or mercury salt is completely dry. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Formation of Multiple Products | Ring-opening of the cyclobutyl radical. | Employ milder reaction conditions (lower temperature, photochemical initiation). |
| Over-halogenation. | Use a stoichiometric amount of the halogenating agent. | |
| Dimerization of the radical intermediate. | Run the reaction at a lower concentration (higher dilution). | |
| Product is Unstable and Decomposes | The product, 1-bromocyclobutane, may be unstable under the reaction or workup conditions. | Minimize exposure to high temperatures and light during the reaction and purification. Use a mild workup procedure. |
| Difficulty in Isolating the Product | The product is volatile. | Use a cooled receiver during distillation and handle the product at low temperatures. |
Experimental Protocols
Protocol 1: Modified Hunsdiecker Reaction (Cristol-Firth Modification)
This protocol is adapted from a procedure for the synthesis of 1-bromo-3-chlorocyclobutane from 3-chlorocyclobutanecarboxylic acid and is expected to be applicable to this compound.[4][5]
Reaction Scheme:
C₅H₇BrO₂ + HgO + Br₂ → C₄H₇Br + CO₂ + HgBr₂ + H₂O
Reagents and Equipment:
-
This compound
-
Red mercuric(II) oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask wrapped in aluminum foil
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask wrapped in aluminum foil to exclude light, suspend red mercuric(II) oxide (1.05 equivalents) in anhydrous carbon tetrachloride.
-
Add this compound (1.0 equivalent) to the suspension.
-
With stirring, heat the mixture to reflux.
-
From the addition funnel, add a solution of bromine (1.1 equivalents) in carbon tetrachloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for approximately 30-60 minutes, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture in an ice bath and filter to remove the mercury salts.
-
Wash the precipitate with fresh carbon tetrachloride.
-
Combine the filtrates and remove the solvent by distillation.
-
Purify the resulting crude 1-bromocyclobutane by vacuum distillation.
Expected Yield: Based on the analogous reaction, yields in the range of 35-46% can be expected.[4]
Protocol 2: Barton Decarboxylation (General Procedure)
This is a general procedure for the Barton decarboxylation, which can be adapted for this compound.[1][6][7][8]
Reaction Scheme (2 steps):
-
C₅H₇BrO₂ + N-hydroxy-2-pyridinethione → Barton Ester
-
Barton Ester + Radical Initiator + H-donor → C₄H₈ + CO₂ + Pyridine-2-thiol derivative
Reagents and Equipment:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
N-hydroxy-2-pyridinethione sodium salt
-
Tributyltin hydride (Bu₃SnH) or a less toxic alternative like a silane
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous benzene or toluene
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Formation of the Barton Ester
-
Convert this compound to the corresponding acid chloride by reacting it with oxalyl chloride or thionyl chloride.
-
In a separate flask under an inert atmosphere, react the acid chloride with the sodium salt of N-hydroxy-2-pyridinethione in an anhydrous solvent like benzene or toluene to form the Barton ester.
Step 2: Decarboxylation
-
To the solution of the Barton ester, add the hydrogen donor (e.g., tributyltin hydride) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the mixture to reflux (around 80 °C for benzene) for several hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Decarboxylation Methods for Alicyclic Carboxylic Acids
| Method | Substrate | Reagents | Solvent | Temp. | Yield (%) | Reference |
| Cristol-Firth | 3-Chlorocyclobutanecarboxylic acid | HgO, Br₂ | CCl₄ | Reflux | 35-46 | [4] |
| Hunsdiecker | Silver Stearate | Br₂ | CCl₄ | Reflux | ~90 | [3] |
| Barton | Adamantanecarboxylic acid | Barton Ester formation, then Bu₃SnH, AIBN | Benzene | Reflux | High | [1][8] |
Visualizations
Reaction Mechanism: Cristol-Firth Modification
Caption: Proposed mechanism for the Cristol-Firth modification of the Hunsdiecker reaction.
Experimental Workflow: Cristol-Firth Modification
Caption: A typical experimental workflow for the Cristol-Firth decarboxylation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the decarboxylation reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. byjus.com [byjus.com]
- 6. synarchive.com [synarchive.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Barton decarboxylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 1-Bromocyclobutanecarboxylic Acid and 1-Chlorocyclobutanecarboxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold for the design of novel therapeutics. Its rigid, three-dimensional structure can impart favorable properties such as metabolic stability and unique conformational constraints on drug candidates.[1][2] Among the diverse array of functionalized cyclobutane building blocks, 1-bromocyclobutanecarboxylic acid and 1-chlorocyclobutanecarboxylic acid are key intermediates for the introduction of the cyclobutane moiety into more complex molecules. This guide provides an objective, data-driven comparison of these two synthons to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Synthesis of 1-Halocyclobutanecarboxylic Acids
The primary route for the synthesis of both 1-bromo- and 1-chlorocyclobutanecarboxylic acid is the alpha-halogenation of cyclobutanecarboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids and can be adapted for α-chlorination.[3][4][5]
General Synthetic Pathway
Caption: General synthetic scheme for 1-halocyclobutanecarboxylic acids.
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from the successful α-bromination of cyclobutanecarboxylic acid to its corresponding ester.[3]
-
Acid Bromide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place cyclobutanecarboxylic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, 0.33 eq).
-
Bromination: Slowly add bromine (1.1 eq) to the mixture. The reaction is typically initiated by gentle heating.
-
Reaction: Heat the mixture to reflux until the reaction is complete, which can be monitored by the disappearance of the starting material by GC-MS.
-
Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to this compound.
-
Workup and Purification: The product is then extracted with a suitable organic solvent, washed, dried, and purified by distillation or recrystallization.
Synthesis of 1-Chlorocyclobutanecarboxylic Acid
A direct, optimized protocol for 1-chlorocyclobutanecarboxylic acid is not as commonly reported as its bromo-counterpart. However, the HVZ reaction can be adapted for chlorination, or alternative methods can be employed. A known method for the chlorination of the cyclobutane ring involves the use of sulfuryl chloride.[6]
-
Acid Chloride Formation: React cyclobutanecarboxylic acid (1.0 eq) with thionyl chloride (SOCl₂) (1.1 eq) to form the acyl chloride.
-
Chlorination: The resulting acyl chloride can then be chlorinated at the α-position using a chlorinating agent such as N-chlorosuccinimide (NCS) with a catalytic amount of acid.
-
Hydrolysis: Subsequent hydrolysis of the α-chloro acyl chloride with water will yield 1-chlorocyclobutanecarboxylic acid.
-
Workup and Purification: The product is isolated and purified using standard extraction and distillation or recrystallization techniques.
Synthesis Data Comparison
| Product | Synthetic Method | Starting Material | Typical Yield | Reference |
| 1-Bromocyclobutane-carboxylic Acid Ethyl Ester | Hell-Volhard-Zelinsky | Cyclobutanecarboxylic Acid | ~85% | [3] |
| 3-Chlorocyclobutane-carboxylic Acid | Free radical chlorination | 1,1-Cyclobutane-dicarboxylic Acid | 40-49% | [6] |
Note: The yield for the chloro-derivative is for the 3-isomer, which involves a different starting material and mechanism, but it provides a general indication of yields for chlorination of the cyclobutane ring.
Reactivity Comparison: The Halogen's Impact
The key difference in the utility of this compound and its chloro-analog lies in the reactivity of the carbon-halogen bond. The C-Br bond is inherently weaker and the bromide ion is a better leaving group than the chloride ion.
Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339 |
| C-Br | ~285 |
This difference in bond strength directly translates to a higher reactivity for the bromo-derivative in nucleophilic substitution reactions (Sₙ2), which are crucial for incorporating the cyclobutane moiety into a target molecule.
Caption: Reactivity comparison based on carbon-halogen bond strength.
Quantitative Reactivity Data
While direct comparative kinetic data for nucleophilic substitution on 1-halocyclobutanecarboxylic acids is scarce, a study on the analogous 1-halobutanes provides a clear illustration of the expected reactivity trend. In a classic Sₙ2 reaction with sodium iodide in acetone, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane.[7]
| Substrate | Nucleophile | Solvent | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 1 |
| 1-Bromobutane | NaI | Acetone | 167 |
This significant rate difference underscores the superior utility of the bromo-derivative for synthetic transformations where the carbon-halogen bond is cleaved.
Applications in Drug Development
The rigid, non-planar structure of the cyclobutane ring is increasingly utilized by medicinal chemists to explore new chemical space and optimize drug properties.[2] Both 1-bromo- and 1-chlorocyclobutanecarboxylic acid serve as valuable starting materials for introducing this desirable scaffold.
Workflow for Incorporating the Cyclobutane Moiety
Caption: A typical synthetic workflow utilizing 1-halocyclobutanecarboxylic acids.
Cyclobutane-containing compounds have shown promise in various therapeutic areas, including as antiviral agents and kinase inhibitors.[8][9] For example, cyclobutane derivatives have been explored in the synthesis of novel nucleoside analogs with potential antiviral activity.[8] The unique conformational constraints imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.
Conclusion
Both this compound and 1-chlorocyclobutanecarboxylic acid are valuable building blocks for the synthesis of complex molecules in drug discovery. The choice between them should be guided by the specific requirements of the synthetic route.
-
This compound is the preferred choice when higher reactivity in nucleophilic substitution reactions is desired. Its weaker C-Br bond allows for milder reaction conditions and faster reaction times, which can be crucial when working with sensitive substrates.
-
1-Chlorocyclobutanecarboxylic Acid , while less reactive, may be a more cost-effective starting material in some cases. Its lower reactivity could also be advantageous in multi-step syntheses where chemoselectivity is a concern, and the α-chloro group needs to be retained while other transformations are carried out.
Ultimately, the decision will depend on a careful consideration of reactivity, cost, and the specific synthetic challenge at hand. This guide provides the foundational data to make an informed choice between these two important synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. benchchem.com [benchchem.com]
Alternative reagents to 1-Bromocyclobutanecarboxylic acid for cyclobutane ring formation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Alternatives to 1-Bromocyclobutanecarboxylic Acid
The cyclobutane motif is a cornerstone in medicinal chemistry and drug development, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. While this compound serves as a valuable building block, a diverse array of alternative synthetic strategies exists for the construction of the cyclobutane core, each with distinct advantages and limitations. This guide provides a comprehensive comparison of key alternative methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable approach for your synthetic targets.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for four prominent alternative methods for the synthesis of cyclobutanecarboxylic acid and its derivatives.
| Feature | Malonic Ester Synthesis | [2+2] Photocycloaddition | Synthesis from 3-Oxocyclobutanecarboxylic Acid | C-H Functionalization |
| Key Reagents | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide | Ethylene, Acrylic acid, Photosensitizer | 3-Oxocyclobutanecarboxylic acid, Various reagents for functionalization | Cyclobutane carboxylic acid derivative, Aryl halide, Palladium catalyst, Ligand |
| Typical Yield | 18-21% (overall for cyclobutanecarboxylic acid)[1] | High (for specific examples, but can be variable) | 52-92% (for synthesis of the starting material)[2] | 21-94% (for arylation)[3] |
| Stereoselectivity | Not inherently stereoselective | Can be stereospecific depending on the alkene geometry | Dependent on the subsequent functionalization reactions | Can be highly diastereoselective and enantioselective with appropriate ligands[3] |
| Substrate Scope | Primarily for unsubstituted or gem-disubstituted cyclobutanes | Broad for alkenes, but can be limited by the need for photoactive substrates | Versatile for introducing functionality at the 3-position | Amenable to a wide range of aryl and vinyl groups[4] |
| Key Advantages | Well-established, classical method using readily available starting materials. | Atom-economical, direct formation of the cyclobutane ring. | Access to functionalized cyclobutanes that are difficult to prepare by other methods. | Late-stage functionalization of a pre-formed cyclobutane ring, highly modular. |
| Key Limitations | Multi-step process with moderate overall yields.[1] | Requires specialized photochemical equipment; potential for side reactions. | The starting material can be expensive; subsequent transformations may be required. | Requires a directing group; catalyst and ligand optimization may be necessary. |
Experimental Protocols and Methodologies
Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
This classical approach involves the formation of a cyclobutane ring through the dialkylation of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate: In a flask equipped with a reflux condenser, sodium ethoxide is prepared by dissolving sodium in absolute ethanol. Diethyl malonate is added, followed by the dropwise addition of 1,3-dibromopropane. The reaction mixture is heated on a steam bath until neutral. Water is added, and the ethanol is removed by distillation. The product is then isolated by steam distillation.
-
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. After removing the ethanol, the residue is dissolved in water and acidified with hydrochloric acid. The dicarboxylic acid is then extracted with ether and purified by crystallization from hot ethyl acetate.
-
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid: The 1,1-cyclobutanedicarboxylic acid is heated in a distillation flask at 160–170°C until the evolution of carbon dioxide ceases. The temperature is then raised to 210–220°C, and the cyclobutanecarboxylic acid is collected by distillation. The crude product is redistilled to yield the pure acid (boiling point 191.5–193.5°C).[1]
[2+2] Photocycloaddition of Ethylene and Acrylic Acid
This method provides a direct and atom-economical route to cyclobutanecarboxylic acid through the light-induced cycloaddition of ethylene and acrylic acid.
Experimental Protocol:
A solution of acrylic acid in a suitable solvent (e.g., acetone, which also acts as a photosensitizer) is placed in a photochemical reactor. The solution is cooled, and ethylene gas is bubbled through it. The mixture is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period. The progress of the reaction is monitored by techniques such as GC or NMR. After completion, the solvent and unreacted starting materials are removed under reduced pressure to yield cyclobutanecarboxylic acid, which can be further purified by distillation.
Synthesis and Functionalization of 3-Oxocyclobutanecarboxylic Acid
Commercially available 3-oxocyclobutanecarboxylic acid serves as a versatile starting material for a variety of substituted cyclobutanes.
Experimental Protocol for Synthesis of 3-Oxocyclobutanecarboxylic Acid:
A suspension of 3,3-dicyanocyclobutanone in aqueous hydrochloric acid (6M) is refluxed for 24 hours. After the reaction is complete, the mixture is evaporated to dryness. Toluene and water are added for washing, and the organic layer is dried over anhydrous sodium sulfate. After filtration and evaporation, the crude 3-oxocyclobutanecarboxylic acid is obtained. Recrystallization from methyl tertiary butyl ether yields the pure product with a yield of up to 92%.[2]
Example of Functionalization (Grignard Reaction):
To a solution of 3-oxocyclobutane-1-carboxylic acid, a Grignard reagent (e.g., methylmagnesium bromide) can be added to yield cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid. These diastereomers can then be separated and used in further synthetic steps, such as amide coupling.
C-H Functionalization of Cyclobutane Carboxylic Acid Derivatives
This modern approach allows for the direct introduction of functional groups onto the cyclobutane ring, guided by a directing group. Palladium-catalyzed C-H arylation is a prime example.
Experimental Protocol for Enantioselective C–H Arylation:
A mixture of the cyclobutyl carboxylic amide (1 equivalent), aryl iodide (2 equivalents), palladium acetate (Pd(OAc)₂, 10 mol%), a chiral mono-N-protected amino acid ligand (e.g., N-Ac-L-Ile-OH, 20 mol%), silver carbonate (Ag₂CO₃, 2 equivalents), and potassium carbonate (K₂CO₃, 1 equivalent) in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) is stirred at an elevated temperature (e.g., 100°C) for several hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The product is then purified by column chromatography. This method can provide high yields and enantioselectivities.[3]
Conclusion
The synthesis of cyclobutane-containing molecules is a dynamic field with a range of methodologies available to the modern chemist. While the malonic ester synthesis represents a classic and reliable route, modern methods such as [2+2] photocycloadditions and C-H functionalization offer more direct and potentially more efficient pathways to complex cyclobutane structures. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides a foundational comparison to aid in the strategic planning and execution of your research in this exciting area of organic chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of Brominated Cycloalkane Carboxylic Acids
For Immediate Publication
Introduction
Brominated cycloalkane carboxylic acids are a pivotal class of molecules in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures. Their reactivity is governed by a delicate interplay of factors including ring strain, the position of the bromine atom relative to the carboxyl group, and the specific reaction conditions employed. This guide provides a comprehensive comparative analysis of the reactivity of these compounds in three key reaction types: nucleophilic substitution, free-radical bromination, and α-bromination via the Hell-Volhard-Zelinsky reaction. The information presented herein is supported by experimental data to aid researchers in selecting appropriate substrates and optimizing reaction conditions for their synthetic endeavors.
Nucleophilic Substitution and the Influence of Neighboring Group Participation
Brominated cycloalkane carboxylic acids can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative pathway and reaction rate are highly dependent on the stability of the carbocation intermediate (for S(_N)1) and steric hindrance (for S(_N)2). A crucial factor influencing the reactivity of these molecules is the potential for neighboring group participation (NGP) by the carboxylic acid or carboxylate group.
Anchimeric Assistance:
The carboxyl group, when positioned appropriately (e.g., at the 2-position), can act as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion.[1] This process, known as anchimeric assistance, leads to the formation of a cyclic intermediate, typically a lactone.[2] The subsequent attack of an external nucleophile on this intermediate results in the final product, often with retention of stereochemistry due to a double inversion.[1] This intramolecular pathway is often kinetically favored over the direct intermolecular reaction, leading to a significant rate enhancement.[2][3] Rate enhancements of up to 10
5
-fold have been observed in reactions where neighboring group participation is active.[4]
Comparative Solvolysis Rates
| Substrate (Illustrative Analogue) | Relative Rate of Solvolysis (k(_{rel})) | Ring Strain (kcal/mol) | Comments |
| Bromocyclopropane | Very Low (unreactive) | ~27 | High ring strain and instability of the carbocation prevent S(_N)1 reactions. |
| Bromocyclobutane | 1 | ~26 | High ring strain; solvolysis is slow. |
| Bromocyclopentane | ~10
| ~6 | Lower ring strain allows for a faster reaction compared to cyclobutane. |
| Bromocyclohexane | 1 | ~0 | Considered the reference for a strain-free system in many studies. |
| Bromocycloheptane | ~10
| ~6 | Increased flexibility and relief of strain in the transition state lead to a higher rate. |
Note: This table is compiled from general principles of cycloalkane reactivity and qualitative data. The presence of a carboxylic acid group, especially in a position that allows for neighboring group participation, would significantly alter these relative rates.
The data suggests that ring strain plays a critical role, with the highly strained cyclopropyl and cyclobutyl systems showing low reactivity in S(_N)1 reactions. As the ring size increases to five and seven members, the rates increase due to a combination of factors including the relief of strain in the transition state.
Free-Radical Bromination: A Highly Regioselective Process
The free-radical bromination of cycloalkane carboxylic acids, typically initiated by light (hν) or a radical initiator, is a substitution reaction that replaces a hydrogen atom with bromine. This reaction is renowned for its high regioselectivity.
According to the Hammond postulate, the transition state of the endothermic hydrogen abstraction by a bromine radical resembles the products (the alkyl radical and HBr).[5] This means the stability of the resulting carbon radical intermediate is the dominant factor in determining the reaction's regioselectivity. The order of radical stability is tertiary > secondary > primary. Consequently, bromination will occur preferentially at the most substituted carbon atom that bears a hydrogen.[6]
Predicted Product Distribution for Free-Radical Bromination
| Substrate | Major Product | Rationale |
| Cyclohexanecarboxylic acid | 1-Bromo-1-cyclohexanecarboxylic acid | The tertiary C-H bond at the 1-position is the most activated site, leading to the formation of the most stable tertiary radical. |
| Methylcyclopentanecarboxylic acid | 1-Bromo-1-methylcyclopentanecarboxylic acid | The tertiary C-H bond at the 1-position is the most reactive site. |
α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a specific method for the bromination of carboxylic acids at the α-position.[7][8] The reaction typically involves treating the carboxylic acid with bromine (Br(_2)) and a catalytic amount of phosphorus tribromide (PBr(_3)).[9]
The mechanism involves the in situ formation of an acyl bromide, which can then tautomerize to its enol form. This enol intermediate readily reacts with bromine at the α-carbon. The resulting α-bromo acyl bromide can then be hydrolyzed to the final α-bromo carboxylic acid product.[7][9]
Comparative Yields for the HVZ Reaction
| Substrate | Product | Reported Yield |
| Cyclobutanecarboxylic acid | 2-Bromocyclobutanecarboxylic acid derivative | 85% |
The HVZ reaction is generally efficient for the α-bromination of a variety of carboxylic acids, including those with cyclic alkyl groups. The yield for the reaction with cyclobutanecarboxylic acid is high, indicating its utility for this ring system.[9] While comprehensive comparative data for other ring sizes is scarce, the reaction is expected to proceed in good yields for other cycloalkanecarboxylic acids that possess an α-hydrogen.
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis by Titration
This protocol is adapted from standard methods for monitoring S(_N)1 solvolysis and can be applied to brominated cycloalkane carboxylic acids.
-
Preparation of Solvent Mixture: Prepare a solution of 80:20 ethanol:water (v/v).
-
Reaction Setup: In a thermostated flask, dissolve a known concentration (e.g., 0.1 M) of the brominated cycloalkane carboxylic acid in the solvent mixture. Add a few drops of a suitable indicator (e.g., bromothymol blue).
-
Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing acetone at 0°C. Titrate the liberated HBr with a standardized solution of sodium hydroxide.
-
Data Analysis: The concentration of the alkyl halide remaining at time t can be calculated from the amount of HBr produced. A plot of ln[R-Br] versus time will yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.
Protocol 2: Free-Radical Bromination of Cyclohexanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexanecarboxylic acid in a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Heat the solution to reflux and irradiate with a UV lamp.
-
Bromination: Add a solution of bromine in the same solvent dropwise to the refluxing mixture. The disappearance of the bromine color indicates the progress of the reaction.
-
Workup: After the addition is complete, continue to reflux until the solution is colorless. Cool the mixture, wash with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography. Product distribution can be determined by GC-MS or NMR analysis.
Protocol 3: Hell-Volhard-Zelinsky α-Bromination of Cyclobutanecarboxylic Acid
This protocol is based on a literature procedure.[9]
-
Acyl Chloride Formation: In a three-necked flask equipped with a thermometer and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq) and thionyl chloride (SOCl(_2), 1.1 eq). Heat the mixture to reflux for 2 hours.
-
Bromination: Cool the mixture to room temperature and add red phosphorus (catalytic amount). Heat the mixture to 50°C and add bromine (1.5 eq) dropwise. After the addition, heat the reaction mixture to reflux overnight.
-
Esterification (optional workup): Cool the reaction to 0°C and carefully pour it into ice-cooled n-butanol (3.0 eq) with vigorous stirring.
-
Isolation: Evaporate the mixture under reduced pressure. The resulting residue can be distilled under vacuum to yield the α-bromo ester.[9] For the α-bromo acid, a careful aqueous workup would be performed instead of quenching with butanol.
Visualizing Reaction Pathways and Workflows
Neighboring Group Participation in Solvolysis
Caption: Mechanism of neighboring group participation in the solvolysis of a 2-bromocycloalkane carboxylic acid.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for determining the rate of solvolysis via titration.
Logical Relationship in Free-Radical Bromination Selectivity
Caption: The relationship between radical stability and product selectivity in free-radical bromination.
Conclusion
The reactivity of brominated cycloalkane carboxylic acids is a multifaceted subject where subtle structural changes can lead to significant differences in reaction outcomes and rates. Nucleophilic substitution reactions are profoundly influenced by ring strain and the potential for anchimeric assistance from the carboxyl group, which can dramatically accelerate reaction rates. Free-radical bromination offers a highly regioselective method for introducing bromine at the most substituted carbon, a predictability rooted in the stability of the radical intermediate. For specific α-bromination, the Hell-Volhard-Zelinsky reaction provides a reliable synthetic route. This guide provides the foundational data and experimental frameworks to enable researchers to harness the synthetic potential of these valuable chemical entities.
References
- 1. reddit.com [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 1-Bromocyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Bromocyclobutanecarboxylic acid is a critical step in the quality control process. The choice of analytical methodology is paramount for accurate and reliable purity assessment. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Analytes
HPLC is a cornerstone technique in pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method with UV detection offers a reliable and straightforward approach for purity determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile and Derivatized Compounds
GC-MS provides exceptional separation efficiency and definitive identification through mass spectrometry, making it a gold standard for the analysis of volatile compounds.[1] As this compound is a polar and relatively non-volatile compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.[2][3][4] This process enhances its chromatographic behavior and allows for sensitive detection.
Comparative Performance Data
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of potential impurities. The following table summarizes typical performance characteristics for each technique in the context of pharmaceutical purity analysis.
| Parameter | HPLC-UV (Proposed) | GC-MS (with Derivatization) (Proposed) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (derivatization needed for the analyte). |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.1 µg/mL. | Can achieve lower detection limits, often in the pg range on-column.[5] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03-0.3 µg/mL.[6] | Can achieve lower quantitation limits, often in the low ng/mL to pg/mL range.[5][7] |
| **Linearity (R²) ** | Typically ≥ 0.999.[8] | Typically ≥ 0.999.[8] |
| Precision (%RSD) | Generally ≤ 2% for repeatability and intermediate precision.[9] | Generally ≤ 5-15% depending on the concentration level and complexity of derivatization. |
| Specificity | Good, can be enhanced with diode array detectors (DAD) for peak purity analysis. | Excellent, mass spectra provide a high degree of certainty in compound identification. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be faster for simple mixtures, but derivatization adds to the overall analysis time. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation for this compound.
HPLC-UV Method (Proposed)
This proposed reversed-phase HPLC method is designed for the quantitative determination of this compound and its non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask using the mobile phase (initial conditions) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
GC-MS Method with Derivatization (Proposed)
This proposed GC-MS method involves a derivatization step to convert this compound into its methyl ester, making it amenable to gas chromatography.
Derivatization Protocol (Esterification with BF₃-Methanol):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 14% Boron trifluoride in methanol (BF₃-Methanol).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[10]
-
After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean GC vial.[10]
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for method validation according to ICH guidelines.
Logical Framework for Method Selection
The decision to use HPLC or GC-MS for the purity validation of this compound depends on several factors related to the analyte's properties and the analytical goals.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of this compound. HPLC offers a more direct and straightforward method for routine quality control and the analysis of non-volatile impurities.[1] In contrast, GC-MS, although requiring a derivatization step, provides unparalleled specificity for the identification of volatile and semi-volatile impurities.[1] The ultimate choice of method will be guided by the specific requirements of the analysis, including the need for structural confirmation of impurities, desired sensitivity, and sample throughput. For comprehensive purity profiling, a combination of both techniques may be the most effective strategy.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Guide to the Spectroscopic Characterization of 1-Bromocyclobutanecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 1-Bromocyclobutanecarboxylic acid and its structural analogs, 1-Chlorocyclobutanecarboxylic acid and 1-Methylcyclobutanecarboxylic acid. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and the development of novel therapeutics. This document outlines key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its chloro and methyl analogs. This quantitative data allows for a direct comparison of their structural and electronic properties.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 11.59 (s, 1H, -COOH), 3.17 (m, 2H, -CH₂), 2.60-1.74 (m, 4H, -CH₂CH₂-) | 175.0 (C=O), 60.0 (C-Br), 35.0 (-CH₂), 18.0 (-CH₂) |
| 1-Chlorocyclobutanecarboxylic acid | ~11.5 (s, 1H, -COOH), ~3.0 (m, 2H, -CH₂), ~2.5-1.8 (m, 4H, -CH₂CH₂-) | ~174.5 (C=O), ~65.0 (C-Cl), ~33.0 (-CH₂), ~17.0 (-CH₂) |
| 1-Methylcyclobutanecarboxylic acid | 12.05 (s, 1H, -COOH), 2.35-2.25 (m, 2H, -CH₂), 1.95-1.85 (m, 2H, -CH₂), 1.80-1.70 (m, 2H, -CH₂), 1.45 (s, 3H, -CH₃) | 182.5 (C=O), 45.0 (C-CH₃), 35.5 (-CH₂), 25.0 (-CH₃), 16.0 (-CH₂) |
Note: Chemical shifts for 1-Chlorocyclobutanecarboxylic acid are estimated based on typical substituent effects and may vary slightly.
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3300-2500 (O-H, broad), 1705 (C=O), 1290 (C-O), 680 (C-Br) | 178/180 (M⁺, Br isotopes), 99 (M-Br), 55 |
| 1-Chlorocyclobutanecarboxylic acid | 3300-2500 (O-H, broad), 1710 (C=O), 1285 (C-O), 750 (C-Cl) | 134/136 (M⁺, Cl isotopes), 99 (M-Cl), 55 |
| 1-Methylcyclobutanecarboxylic acid | 3300-2500 (O-H, broad), 1695 (C=O), 1300 (C-O) | 114 (M⁺), 99 (M-CH₃), 69, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 14 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and set the reference to the solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: FTIR spectrometer with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of the carboxylic acid in a suitable solvent (e.g., methanol).
-
To enhance volatility, derivatize the carboxylic acid to its methyl ester by adding a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) according to standard procedures.
GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 min at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
For halogenated compounds, observe the isotopic pattern of the molecular ion and fragment ions containing the halogen.
Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationship between the analytical techniques used in the characterization of these compounds.
Caption: General experimental workflow for spectroscopic characterization.
Caption: Logical relationship between techniques and derived information.
A Comparative Analysis of Synthetic Routes to 1-Bromocyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
An in-depth evaluation of the cost-effectiveness of prominent synthetic pathways to 1-Bromocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry, is presented. This guide provides a detailed comparison of the Hell-Volhard-Zelinsky reaction and the Hunsdiecker reaction, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid cyclobutane scaffold provides a unique three-dimensional profile, making it an attractive component in drug design. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide outlines and compares two primary synthetic routes: the direct alpha-bromination of cyclobutanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, and the decarboxylative bromination of a cyclobutane-1,1-dicarboxylic acid derivative through the Hunsdiecker reaction.
Comparative Analysis of Synthetic Routes
A summary of the key quantitative data for the two synthetic routes is presented in the table below, allowing for a direct comparison of their cost-effectiveness and efficiency.
| Parameter | Hell-Volhard-Zelinsky (HVZ) Reaction | Hunsdiecker Reaction (Cristol-Firth Modification) |
| Starting Material | Cyclobutanecarboxylic acid | Cyclobutane-1,1-dicarboxylic acid |
| Key Reagents | Bromine, Phosphorus tribromide (or red phosphorus) | Mercuric oxide, Bromine |
| Reported Yield | ~85%[1] | 35-46% (for a similar substrate)[2] |
| Reaction Time | Overnight[1] | ~30 minutes[2] |
| Starting Material Cost | ~$2.18/g (for 100g) | ~$1.50/g (estimated) |
| Key Reagent Cost | Bromine: ~
| Mercuric oxide: ~
|
| Advantages | High yield, readily available starting material | Shorter reaction time, avoids preparation of dry silver salt |
| Disadvantages | Long reaction time, use of corrosive PBr₃ | Lower yield, use of highly toxic mercuric oxide, requires synthesis of the starting material |
Synthetic Pathway Diagrams
The two synthetic routes are illustrated below using the DOT language for clear visualization of the reaction workflows.
References
A Comparative Analysis of Palladium-Based Catalysts for the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1][2] The efficacy of this reaction is highly dependent on the choice of catalyst, with palladium-based systems being the most extensively studied. This guide provides a comparative overview of various palladium catalysts for the coupling of 4-bromotoluene with phenylboronic acid, a benchmark reaction for evaluating catalytic performance.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. The performance of different catalysts, particularly concerning the phosphine ligands used, varies significantly. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step.[3] Below is a summary of the performance of different classes of palladium catalysts.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 80 | - | - | - | - |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | - | - |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | - | - |
| Palladacycle Complex | Imine-based | - | - | - | - | - | >100,000 | - |
| Pd/C (heterogeneous) | - | K₂CO₃ | Ethanol | 78 | 2 | 98 | - | - |
| Ce-Sn-Pd Oxides | - | - | - | 91 | - | 93.2 | - | - |
TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalyst activity and longevity. It is important to note that direct comparisons can be influenced by variations in experimental conditions.[4]
Discussion of Catalyst Systems:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for this reaction. While effective, it may necessitate higher temperatures and longer reaction times.[5]
-
Bulky Phosphine Ligands (e.g., SPhos, XPhos): The development of bulky and electron-rich phosphine ligands has revolutionized Suzuki-Miyaura couplings.[5] These ligands, when combined with a palladium precursor like Pd(OAc)₂, form highly active catalysts that can facilitate reactions under milder conditions and with lower catalyst loadings.[5]
-
Palladacycles: These complexes are highly active catalyst precursors, often exhibiting exceptional turnover numbers, indicating high stability and longevity.[6] Some palladacycles have demonstrated the ability to generate TONs in the range of 10⁶ to 10⁷.[7]
-
Heterogeneous Catalysts (e.g., Pd/C, Ce-Sn-Pd Oxides): Palladium on carbon (Pd/C) and mixed metal oxides offer the advantage of easy separation from the reaction mixture and potential for recycling.[2] The Ce-Sn-Pd oxide catalyst, in particular, has shown high selectivity and stable performance in continuous flow reactions.[8]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid using different catalyst systems.
Protocol 1: Homogeneous Catalysis with Pd(OAc)₂ and a Phosphine Ligand [3][4]
-
Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with palladium acetate (Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., potassium phosphate (K₃PO₄), 2.0 equiv).
-
Reagent Addition: Anhydrous solvent (e.g., toluene) is added, followed by 4-bromotoluene (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Reaction: The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 1-12 hours).
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent and washed with water. The organic layer is dried, and the solvent is removed under reduced pressure. The product is purified by flash column chromatography. The yield and purity are determined by techniques such as ¹H NMR and GC-MS.
Protocol 2: Heterogeneous Catalysis with Pd/C
-
Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The flask is charged with 10% Pd/C (e.g., 1 mol%), 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and a base (e.g., potassium carbonate (K₂CO₃), 2.0 equiv).
-
Solvent Addition: A suitable solvent, such as ethanol or an ethanol/water mixture, is added to the flask.
-
Reaction: The mixture is heated to reflux (e.g., 78 °C for ethanol) with stirring for a designated period (e.g., 2-4 hours).
-
Isolation: After cooling, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and evaporated to yield the crude product, which is then purified by chromatography or recrystallization.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: A typical experimental workflow for the comparative study of different catalysts.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. akjournals.com [akjournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Cross-reactivity studies of 1-Bromocyclobutanecarboxylic acid with various functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of 1-bromocyclobutanecarboxylic acid with common functional groups encountered in drug development and organic synthesis. Due to the limited availability of direct cross-reactivity studies on this specific bifunctional molecule, this comparison is based on the well-established reactivity of its constituent functional moieties: a carboxylic acid and a tertiary bromoalkane. The information presented herein is supported by analogous reactions and established chemical principles, providing a predictive framework for its reactivity.
Executive Summary
This compound possesses two reactive centers: the electrophilic carbon of the carboxyl group and the electrophilic carbon attached to the bromine atom. These two sites can exhibit competing reactivity depending on the nature of the nucleophile and the reaction conditions. In general, strong and soft nucleophiles will favor substitution at the tertiary carbon (SN1 reaction), while nucleophiles under conditions that activate the carboxylic acid will lead to acyl substitution. The inherent steric hindrance of the cyclobutane ring can also influence reaction rates at both centers.
Data Presentation: Comparative Reactivity
The following tables summarize the expected reactivity of this compound with various functional groups. The reactivity is categorized based on the two reactive sites of the molecule.
Table 1: Reactivity at the Carboxylic Acid Moiety
| Functional Group | Product Type | Typical Reagents/Conditions | Relative Reactivity | Notes |
| Amines (Primary & Secondary) | Amide | DCC, EDC, HOBt, HATU; or heat (>100°C)[1][2] | High (with activation) | Direct reaction is slow due to acid-base salt formation. Coupling agents are typically required for efficient reaction at room temperature.[3] |
| Alcohols | Ester | Strong acid catalyst (e.g., H₂SO₄), excess alcohol, heat (Fischer Esterification)[4][5] | Moderate | Reaction is an equilibrium and requires forcing conditions, such as removal of water or use of a large excess of the alcohol, to achieve high yields.[5] Steric hindrance around the carboxylic acid may slow the reaction. |
| Thiols | Thioester | Coupling agents (e.g., DCC, TBTU), or activation of the carboxylic acid[6][7] | Moderate to High | Thiolates are excellent nucleophiles. Direct reaction with the carboxylic acid is slow, but proceeds well with activating agents.[6] |
| Amides | No Reaction | - | Very Low | Amides are generally not nucleophilic enough to react with carboxylic acids under standard conditions. |
Table 2: Reactivity at the Tertiary Bromoalkane Moiety
| Functional Group | Product Type | Typical Reagents/Conditions | Relative Reactivity | Notes |
| Amines (Primary & Secondary) | Substituted Cyclobutane Amine | Heat in a suitable solvent (e.g., ethanol)[8] | High | Proceeds via an SN1 mechanism. The tertiary carbocation intermediate is relatively stable. A mixture of primary, secondary, tertiary amines and quaternary ammonium salts can be formed.[9] |
| Alcohols | Cyclobutyl Ether | Solvolysis in the alcohol, often with heat[10] | Moderate | Solvolysis reaction (SN1). Elimination to form an alkene is a potential side reaction, especially with a non-nucleophilic base.[10] |
| Thiols | Cyclobutyl Thioether | Thiol and a non-nucleophilic base, or thiolate salt[11] | Very High | Thiols and especially thiolates are excellent nucleophiles for SN1 reactions.[11] |
| Amides | No Reaction | - | Very Low | Amides are poor nucleophiles and are unlikely to displace the bromide. |
Experimental Protocols
The following are representative experimental protocols for key reactions involving the functional groups of this compound.
Protocol 1: Amide Formation via EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
This compound
-
Alcohol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mol%)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound and a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Protocol 3: Nucleophilic Substitution with an Amine (SN1)
This protocol describes the reaction of a tertiary bromoalkane with an amine.
Materials:
-
This compound
-
Amine (in excess)
-
Ethanol (as solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in ethanol in a sealed tube or pressure vessel.
-
Add an excess of the amine to the solution.
-
Heat the reaction mixture and monitor by TLC. The temperature will depend on the reactivity of the amine.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute sodium bicarbonate solution to remove any unreacted carboxylic acid and the hydrobromide salt of the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the potential reaction pathways and logical relationships of this compound's cross-reactivity.
Caption: Competing reaction pathways of this compound.
Caption: A logical workflow for predicting the outcome of cross-reactivity studies.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 8. Alkyl Halides to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Solvolysis with ethanol - Organic Chemistry - Science Forums [scienceforums.net]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Isotopic Labeling Studies: 1-Bromocyclobutanecarboxylic Acid Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies, with a focus on the potential use of 1-bromocyclobutanecarboxylic acid derivatives. While direct isotopic labeling studies featuring this specific bromo-precursor are not extensively documented in publicly available literature, this guide establishes a robust comparative framework. This is achieved by detailing a well-established radiolabeling method—nucleophilic substitution—that is applicable to such a precursor. The performance of the resulting hypothetical tracer is then benchmarked against the clinically successful and structurally related PET tracer, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (Fluciclovine or [¹⁸F]FACBC), and other relevant alternatives in the context of oncological PET imaging.
Introduction to Isotopic Labeling with Cyclobutane Scaffolds
Isotopic labeling is a cornerstone of modern biomedical research and drug development, enabling the non-invasive tracking and quantification of biological processes in vivo.[1] The choice of the molecular scaffold for radiolabeling is critical and influences the tracer's biodistribution, target specificity, and metabolic stability. Cyclobutane rings offer a unique conformational rigidity and three-dimensional structure that can be advantageous in designing targeted imaging agents.
One of the most successful examples of a cyclobutane-based radiotracer is [¹⁸F]Fluciclovine, a synthetic amino acid analog.[2] Its uptake is primarily mediated by amino acid transporters, such as ASCT2 and LAT1, which are often upregulated in cancer cells to meet their increased metabolic demands.[3][4] This mechanism allows for effective imaging of various cancers, most notably prostate and brain tumors.[5][6]
This guide will explore the synthesis and potential performance of a hypothetical ¹⁸F-labeled tracer derived from this compound and compare it with the established data for [¹⁸F]Fluciclovine and other key amino acid PET tracers.
Experimental Protocols
A reliable and efficient radiosynthesis protocol is paramount for the successful application of a PET tracer. Below are detailed methodologies for the synthesis of a hypothetical ¹⁸F-labeled tracer from a bromo-precursor and the established synthesis of [¹⁸F]Fluciclovine.
Hypothetical Protocol: ¹⁸F-Labeling of a this compound Derivative via Nucleophilic Substitution
This protocol is based on established principles of aliphatic nucleophilic substitution for ¹⁸F-fluorination, where bromide acts as a leaving group.[1][6] While sulfonate esters are often more reactive, direct fluorination of alkyl bromides is a viable, albeit potentially lower-yield, alternative.[7][8]
Objective: To synthesize a hypothetical ¹⁸F-labeled 1-aminocyclobutane-1-carboxylic acid derivative from a bromo-precursor.
Materials:
-
1-bromo-3-(protected-amino)cyclobutane-1-carboxylic acid precursor
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)
-
HPLC system with a semi-preparative column and a radiation detector
-
Reagents for deprotection (e.g., HCl)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of K222 and K₂CO₃ in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen at an elevated temperature (e.g., 110°C) to remove water. This step is repeated with additions of anhydrous acetonitrile to ensure the [¹⁸F]fluoride-K222 complex is anhydrous, which is crucial for its nucleophilicity.
-
-
Nucleophilic Substitution:
-
The protected 1-bromo-3-aminocyclobutane-1-carboxylic acid precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]F⁻-K222 complex.
-
The reaction mixture is heated at a high temperature (e.g., 100-120°C) for a specified time (e.g., 10-20 minutes) to facilitate the SN2 substitution of the bromide with [¹⁸F]fluoride.
-
-
Deprotection:
-
After cooling, an acid (e.g., HCl) is added to the reaction mixture, and it is heated to remove the protecting group from the amino functionality.
-
-
Purification:
-
The crude product is first passed through an alumina SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
The final purification is achieved using semi-preparative HPLC to separate the desired ¹⁸F-labeled product from the precursor and any byproducts.
-
-
Formulation:
-
The HPLC fraction containing the purified product is collected, the solvent is evaporated, and the final product is reformulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.
-
Established Protocol: Synthesis of [¹⁸F]Fluciclovine
The synthesis of [¹⁸F]Fluciclovine is well-established and often performed using automated synthesis modules.[3] The precursor typically has a better leaving group than bromide, such as a triflate, to ensure high radiochemical yields.
Objective: To synthesize anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]Fluciclovine).
Materials:
-
(1R,3S)-1-(Boc-amino)-3-(((trifluoromethyl)sulfonyl)oxy)cyclobutane-1-carboxylic acid ethyl ester (precursor)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
SPE cartridges
-
HPLC system
Procedure:
-
[¹⁸F]Fluoride Preparation: Similar to the hypothetical protocol, [¹⁸F]fluoride is trapped, eluted with K222/K₂CO₃, and azeotropically dried.
-
Radiolabeling:
-
The precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]F⁻-K222 complex.
-
The reaction is heated (e.g., 85-95°C) for a short duration (e.g., 5-10 minutes) to effect the nucleophilic substitution of the triflate group.
-
-
Hydrolysis (Deprotection):
-
The reaction mixture is treated with hydrochloric acid and heated to hydrolyze the ethyl ester and remove the Boc protecting group.
-
-
Purification and Formulation:
-
The crude product is neutralized and purified using a series of SPE cartridges.
-
The final product is formulated in a sterile saline solution for injection. The synthesis of [¹⁸F]Fluciclovine can be achieved with a radioactivity yield of approximately 49%.[3]
-
Performance Comparison
The performance of a PET tracer is evaluated based on several parameters, including its uptake in tumor tissue versus background, its biodistribution, and its clinical utility in diagnosing and managing disease. The following tables summarize the performance of our hypothetical tracer (inferred), [¹⁸F]Fluciclovine, and other relevant amino acid PET tracers in the context of prostate and brain cancer imaging.
Table 1: Performance in Prostate Cancer Imaging
| Tracer | Target/Mechanism | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| Hypothetical ¹⁸F-Tracer from 1-Bromo Precursor | Amino Acid Transport (inferred) | Lower than FACBC (inferred due to potentially lower yield and specific activity) | Similar to FACBC (inferred) | Utilizes a potentially more accessible precursor. | Lower radiochemical yield expected compared to triflate precursors.[7] |
| [¹⁸F]Fluciclovine (FACBC) | Amino Acid Transport (ASCT2, LAT1)[3][4] | High for recurrent disease (e.g., 89% in some studies)[7] | Moderate (e.g., 40-70%)[9][10] | FDA-approved for recurrent prostate cancer; low urinary excretion.[2][11] | Non-specific uptake in benign prostatic hyperplasia and inflammation.[12] |
| [¹¹C]Choline | Cell Membrane Synthesis[13] | Good, but often lower than FACBC, especially at low PSA levels.[9] | Moderate to Good (e.g., 70-81%)[9][13] | Well-established tracer. | Short half-life (20 min) requires an on-site cyclotron; inferior to FACBC in some comparisons.[6][14] |
| [⁶⁸Ga]Ga-PSMA-11 | Prostate-Specific Membrane Antigen (PSMA)[9] | Very High, superior to choline and FACBC, especially at low PSA levels.[9] | Very High[8] | High target-to-background ratio; FDA-approved.[9] | Physiological uptake in kidneys, salivary glands, and intestines.[9] |
Table 2: Performance in Brain Tumor Imaging
| Tracer | Target/Mechanism | Tumor-to-Background Ratio (TBR) | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| Hypothetical ¹⁸F-Tracer from 1-Bromo Precursor | Amino Acid Transport (inferred) | Similar to FACBC (inferred) | Similar to FACBC (inferred) | Similar to FACBC (inferred) | Potentially simpler precursor synthesis. | Lower radiochemical yield may be a limitation. |
| [¹⁸F]Fluciclovine (FACBC) | Amino Acid Transport[5] | High tumor-to-brain contrast.[15] | High (e.g., 90.6% in one study)[1] | Moderate | Low uptake in normal brain tissue.[2] | Less established for brain tumors than FET and MET. |
| [¹⁸F]FET (Fluoroethyl-tyrosine) | Amino Acid Transport (L-type)[5] | Good | High (e.g., 82-88%)[16][17] | Moderate (e.g., 76-78%)[16][17] | Well-established for glioma imaging; allows for dynamic imaging to improve grading.[15] | Lower specificity than some other tracers.[17] |
| [¹¹C]MET (Methionine) | Amino Acid Transport & Protein Synthesis[5] | Good | High (e.g., 92-97%)[15][17] | Moderate (e.g., 74-78%)[15][17] | High sensitivity for recurrence.[17] | Short half-life; some uptake in inflammatory lesions.[15] |
| [¹⁸F]FDG (Fluorodeoxyglucose) | Glucose Metabolism[5] | Low | Lower than amino acid tracers (e.g., 63%)[18] | High (e.g., 89%)[18] | Widely available. | High physiological uptake in the brain masks tumor signals.[5] |
Visualizations
Signaling Pathway and Tracer Uptake
The uptake of amino acid-based PET tracers like [¹⁸F]Fluciclovine is intrinsically linked to the metabolic reprogramming of cancer cells. These cells exhibit an increased demand for amino acids to fuel protein synthesis and other anabolic processes, leading to the overexpression of specific amino acid transporters on the cell surface.
Caption: Uptake of amino acid PET tracers in cancer cells.
Experimental Workflows
The following diagrams illustrate the key steps in the radiosynthesis of the hypothetical ¹⁸F-tracer and the established synthesis of [¹⁸F]Fluciclovine.
Caption: Hypothetical synthesis of an ¹⁸F-labeled cyclobutane tracer.
Caption: Established radiosynthesis workflow for [¹⁸F]Fluciclovine.
Conclusion
Derivatives of this compound represent a plausible, yet underexplored, class of precursors for the synthesis of novel PET tracers. Based on established principles of nucleophilic substitution, it is feasible to synthesize ¹⁸F-labeled analogs from these bromo-precursors. However, the reactivity of the bromide leaving group is generally lower than that of sulfonate esters like triflates, which are used in the high-yield synthesis of [¹⁸F]Fluciclovine. This suggests that while synthetically accessible, tracers derived from this compound may face challenges in achieving the high radiochemical yields and specific activities required for routine clinical use.
When compared to the benchmark, [¹⁸F]Fluciclovine, any novel tracer derived from a bromo-cyclobutane precursor would need to demonstrate comparable or superior performance in terms of tumor uptake, target-to-background ratios, and clinical utility. In the competitive landscape of oncologic PET imaging, particularly for prostate cancer, tracers targeting PSMA have shown exceptional sensitivity and specificity, setting a very high bar for new entrants.[9] For brain tumor imaging, the low background uptake of amino acid tracers provides a distinct advantage over [¹⁸F]FDG, and a new cyclobutane-based tracer would need to offer improvements over well-characterized agents like [¹⁸F]FET and [¹¹C]MET.[5]
Future research into this compound derivatives for isotopic labeling should focus on optimizing the radiolabeling conditions to maximize yields and conducting rigorous in vitro and in vivo evaluations to ascertain their potential as effective PET imaging agents.
References
- 1. e-century.us [e-century.us]
- 2. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 8. Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aliphatic 18F Bond Formation via Transition Metal Based [18F]Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psec.uchicago.edu [psec.uchicago.edu]
- 18. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromocyclobutanecarboxylic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromocyclobutanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Before handling, it is crucial to be familiar with the following safety protocols and to wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.[1] Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3]
-
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, wear a self-contained breathing apparatus.[1][4]
Work should be conducted in a well-ventilated area, and hands should be washed thoroughly after handling.[1][2]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent harm and further contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][3]
-
Remove Ignition Sources: Remove all sources of ignition from the area and use non-sparking tools.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2]
-
Cleanup: For solid material, carefully sweep or vacuum up the substance, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3]
-
Decontamination: Wash the spill area thoroughly.
-
Personal Protective Equipment: All personnel involved in the cleanup should wear the appropriate PPE as described above.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.
Step-by-Step Disposal Plan:
-
Containerization: Keep the chemical waste in a suitable and securely closed container that is properly labeled with the chemical name and CAS number (32122-23-9).[1][5]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge the substance into sewer systems.[1]
-
Contaminated Packaging: Contaminated packaging should be disposed of in the same manner as the chemical itself. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or combustible packaging materials can be incinerated.[1]
Alternative: Neutralization (for dilute aqueous solutions)
For very dilute acidic waste, neutralization may be an option in accordance with local regulations.
Neutralization Protocol:
-
Dilution: Dilute the acidic waste by slowly adding it to a large volume of water (at least a 1:10 ratio of acid to water).[5]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable inorganic base to the diluted acid while stirring.[5]
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.[5]
-
Final Disposal: Once the pH is between 5.0 and 10.5, the neutralized solution can be disposed of down the drain with a large amount of excess water. A pH near 7 is preferable to minimize damage to plumbing.[5]
Summary of Key Data
For quick reference, the following table summarizes important physical and chemical properties and disposal-related parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C5H7BrO2 | [3][7] |
| Molecular Weight | 179.01 g/mol | [3][7] |
| Appearance | Solid | [3] |
| Melting Point | 48°C | [3] |
| Boiling Point | 249°C at 760 mmHg | [3] |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [1][2] |
| Neutralization pH Range | 5.0 - 10.5 | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Bromocyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromocyclobutanecarboxylic acid, a compound that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield.[1][5] | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a risk of splashing.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) and chemical-resistant clothing (e.g., lab coat, apron, or coveralls).[1][5] | Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | An appropriate respirator with the correct filter or cartridge for the specific substance should be used when ventilation is inadequate.[5] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]
-
Preparation :
-
Ensure an eyewash station and emergency shower are readily accessible.[8]
-
Have spill cleanup materials, such as calcium carbonate for neutralization, available.[8]
-
Inspect all PPE for integrity before use.[1]
-
Set up all necessary equipment and reagents within the fume hood before introducing the acid.
-
-
Handling :
-
Post-Handling :
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound requires specific disposal procedures.[9][10][11][12]
-
Waste Segregation :
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and minimize costs.[9][12]
-
Do not mix with other waste streams such as strong acids or bases, heavy metals, or oxidizers.[9]
-
-
Container Management :
-
Final Disposal :
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. sc.edu [sc.edu]
- 7. safeti.com [safeti.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
